molecular formula C6H10O4 B048973 meso-2,3-Dimethylsuccinic acid CAS No. 608-40-2

meso-2,3-Dimethylsuccinic acid

Katalognummer: B048973
CAS-Nummer: 608-40-2
Molekulargewicht: 146.14 g/mol
InChI-Schlüssel: KLZYRCVPDWTZLH-ZXZARUISSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

meso-2,3-Dimethylsuccinic acid is a unique, high-purity chemical reagent prized for its stereochemical properties as a C2-symmetric molecule. This dicarboxylic acid serves as a critical chiral building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals, complex natural products, and chiral ligands for asymmetric catalysis. Its defined stereochemistry allows researchers to construct molecules with precise three-dimensional control, making it invaluable for studying stereoselective reactions and metabolic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R,3S)-2,3-dimethylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZYRCVPDWTZLH-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016985
Record name rel-(2R,3S)-2,3-Dimethylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-40-2
Record name rel-(2R,3S)-2,3-Dimethylbutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(2R,3S)-2,3-Dimethylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-2,3-dimethylsuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Stereochemical Landscape of Meso-2,3-Dimethylsuccinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-2,3-dimethylsuccinic acid, a dicarboxylic acid with two stereocenters, presents a fascinating case study in stereochemistry. Despite possessing chiral centers, the molecule as a whole is achiral due to an internal plane of symmetry. This unique characteristic, along with the existence of its chiral enantiomers, makes it a valuable subject for understanding the nuances of stereoisomerism. This technical guide provides a comprehensive overview of the stereochemistry of 2,3-dimethylsuccinic acid, including its stereoisomers, their properties, and detailed experimental protocols for their synthesis and resolution.

Core Concepts in the Stereochemistry of 2,3-Dimethylsuccinic Acid

2,3-Dimethylsuccinic acid (C₆H₁₀O₄) has two chiral centers at carbons 2 and 3. This gives rise to a total of three stereoisomers: a meso compound and a pair of enantiomers.

  • This compound ((2R,3S)-2,3-dimethylbutanedioic acid): This isomer is achiral, meaning it is superimposable on its mirror image. This is due to a plane of symmetry that bisects the molecule between the two chiral carbons. Consequently, this compound is optically inactive.

  • Enantiomeric Pair:

    • (2R,3R)-2,3-Dimethylsuccinic Acid: This is one of the chiral isomers.

    • (2S,3S)-2,3-Dimethylsuccinic Acid: This is the non-superimposable mirror image of the (2R,3R) isomer. These two enantiomers are optically active, rotating plane-polarized light in equal but opposite directions. A 50:50 mixture of these two enantiomers is known as a racemic mixture, which is optically inactive due to external compensation.[1]

Data Presentation: Physical Properties of 2,3-Dimethylsuccinic Acid Stereoisomers

The distinct spatial arrangements of the stereoisomers of 2,3-dimethylsuccinic acid lead to differences in their physical properties. A summary of these properties is presented below.

StereoisomerMelting Point (°C)Specific Rotation ([(\alpha)]_D)
meso-(2R,3S)209[1][2]0° (optically inactive)
Racemic (±)118-122[1]0° (optically inactive)
(2R,3R)-(+)Not availableNot available
(2S,3S)-(-)Not availableNot available

Mandatory Visualization: Stereoisomeric Relationships

The relationship between the different stereoisomers of 2,3-dimethylsuccinic acid can be visualized as follows:

stereoisomers cluster_racemic Racemic Mixture 2R,3R (2R,3R)-2,3-Dimethylsuccinic Acid 2S,3S (2S,3S)-2,3-Dimethylsuccinic Acid 2R,3R->2S,3S Enantiomers meso meso-(2R,3S)-2,3-Dimethylsuccinic Acid meso->2R,3R Diastereomers meso->2S,3S Diastereomers

Stereoisomers of 2,3-Dimethylsuccinic Acid

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the catalytic hydrogenation of dimethylmaleic acid (cis-2,3-dimethyl-2-butenedioic acid). The cis configuration of the starting material leads to the formation of the meso product.

Materials:

  • Dimethylmaleic acid

  • Palladium on carbon (Pd/C) catalyst (5-10 wt%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Filter apparatus

  • Rotary evaporator

Procedure:

  • In a pressure-resistant reaction vessel, dissolve a known quantity of dimethylmaleic acid in a suitable solvent such as ethanol.

  • Carefully add a catalytic amount of Pd/C to the solution. The catalyst loading is typically 5-10% by weight of the substrate.

  • Seal the reaction vessel and purge it with an inert gas, such as nitrogen or argon, to remove any oxygen.

  • Introduce hydrogen gas into the vessel to the desired pressure (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 50°C) to ensure efficient mixing and contact with the catalyst.

  • Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the palladium catalyst.

  • Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to obtain pure this compound.

Resolution of Racemic 2,3-Dimethylsuccinic Acid

The separation of the enantiomers of racemic 2,3-dimethylsuccinic acid can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a naturally occurring alkaloid like cinchonidine. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Materials:

  • Racemic (±)-2,3-dimethylsuccinic acid

  • Cinchonidine (or another suitable chiral base)

  • Methanol (or other suitable solvent)

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether (or other suitable extraction solvent)

  • Sodium sulfate (anhydrous)

  • Filtration apparatus

  • pH indicator paper or pH meter

Procedure:

  • Dissolve the racemic 2,3-dimethylsuccinic acid in a minimal amount of hot methanol.

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., cinchonidine) in hot methanol.

  • Slowly add the solution of the chiral base to the solution of the racemic acid with stirring.

  • Allow the resulting solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.

  • The mother liquor, which is now enriched in the more soluble diastereomeric salt, can be concentrated and cooled to obtain a second crop of crystals.

  • The purity of the separated diastereomeric salts can be checked by measuring their optical rotation. The crystallization process can be repeated until a constant rotation is achieved, indicating a pure diastereomer.

  • To recover the pure enantiomer from the less soluble diastereomeric salt, dissolve the salt in a minimal amount of water and acidify the solution with dilute hydrochloric acid until the pH is acidic.

  • The free enantiomeric acid will precipitate out of the solution or can be extracted with an organic solvent like diethyl ether.

  • If extraction is used, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the pure enantiomer.

  • The same procedure can be applied to the more soluble diastereomeric salt to isolate the other enantiomer.

Conclusion

The stereochemistry of this compound provides a clear and instructive example of how the presence of multiple stereocenters in a molecule can lead to both chiral and achiral forms. The distinct physical properties of the meso isomer and the enantiomeric pair are a direct consequence of their different three-dimensional structures. The ability to synthesize the meso form stereoselectively and to resolve the racemic mixture into its constituent enantiomers are important techniques in stereoselective synthesis and are of significant interest in fields such as drug development, where the chirality of a molecule can have profound effects on its biological activity. This guide has provided a foundational understanding of these concepts and detailed protocols to enable further research and application.

References

An In-depth Technical Guide to (2R,3S)-2,3-dimethylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-2,3-dimethylbutanedioic acid, also known as meso-2,3-dimethylsuccinic acid, is a dicarboxylic acid with a unique stereochemical configuration. As a meso compound, it is achiral despite possessing two stereocenters. This structural feature influences its physical properties and chemical reactivity. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and analysis of (2R,3S)-2,3-dimethylbutanedioic acid, with a focus on its relevance to research and development in the chemical and pharmaceutical sciences. While its primary applications are currently in specialized chemical synthesis, its structural relationship to biologically relevant dicarboxylic acids warrants an examination of its potential, albeit currently underexplored, biological significance.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of (2R,3S)-2,3-dimethylbutanedioic acid.

Table 1: Physicochemical Properties of (2R,3S)-2,3-dimethylbutanedioic Acid

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₄[1]
Molecular Weight 146.14 g/mol [1]
CAS Number 608-40-2
IUPAC Name (2R,3S)-2,3-dimethylbutanedioic acid[2]
Synonyms This compound, trans-2,3-Dimethylsuccinic acid
Appearance White to off-white solid/powder
Melting Point 200 °C (decomposes)
Boiling Point 241.9 °C at 760 mmHg[3]
Water Solubility 300 g/L at 15 °C[3]
pKa₁ 3.67 at 25 °C[3]
pKa₂ 5.30 at 25 °C[3]
Density 1.242 g/cm³[3]

Table 2: Spectroscopic Data for (2R,3S)-2,3-dimethylbutanedioic Acid

SpectroscopyKey Features and Assignments
¹H NMR Spectra available, detailed assignments may vary based on solvent and conditions.
¹³C NMR Spectra available, detailed assignments may vary based on solvent and conditions.
Infrared (IR) Spectra available, characteristic peaks for C=O and O-H stretching of the carboxylic acid groups.
Mass Spectrometry (MS) Electron ionization mass spectra are available, showing fragmentation patterns.

Synthesis and Purification

While (2R,3S)-2,3-dimethylbutanedioic acid is commercially available, understanding its synthesis is crucial for specialized applications and isotopic labeling studies. One common laboratory-scale synthesis involves the stereoselective reduction of dimethylmaleic anhydride.

Experimental Protocol: Synthesis via Reduction of Dimethylmaleic Anhydride

This protocol outlines a general procedure for the synthesis of (2R,3S)-2,3-dimethylbutanedioic acid.

Materials:

  • 2,3-Dimethylmaleic anhydride

  • Sodium amalgam (Na/Hg) or a suitable reducing agent

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Dilute hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethanol

  • Chloroform or diethyl ether (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylmaleic anhydride in anhydrous diethyl ether.

  • Carefully add the sodium amalgam to the stirred solution at a controlled rate to manage the exothermic reaction.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of water.

  • Separate the aqueous layer and acidify it with dilute hydrochloric acid to a pH of approximately 2.

  • Extract the acidified aqueous layer with diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

The crude (2R,3S)-2,3-dimethylbutanedioic acid can be purified by recrystallization.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • To the hot solution, add chloroform or diethyl ether until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start 2,3-Dimethylmaleic Anhydride + Na/Hg in Ether reaction Reduction Reaction start->reaction quench Quenching (Water) reaction->quench acidify Acidification (HCl) quench->acidify extract1 Extraction (Diethyl Ether) acidify->extract1 dry Drying (Na₂SO₄) extract1->dry concentrate Concentration dry->concentrate crude Crude Product concentrate->crude dissolve Dissolve in Hot Ethanol crude->dissolve precipitate Add Chloroform/Ether dissolve->precipitate cool Cooling and Crystallization precipitate->cool filtrate Vacuum Filtration cool->filtrate pure Pure (2R,3S)-2,3-dimethyl- butanedioic acid filtrate->pure

A generalized workflow for the synthesis and purification of (2R,3S)-2,3-dimethylbutanedioic acid.

Analytical Methods

Accurate characterization of (2R,3S)-2,3-dimethylbutanedioic acid requires appropriate analytical techniques. The following sections detail generalized protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is adequate for the instrument (typically around 4-5 cm).

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, (2R,3S)-2,3-dimethylbutanedioic acid requires derivatization prior to GC-MS analysis. Silylation is a common method.

Derivatization and Analysis Protocol:

  • Accurately weigh a small amount of the sample into a reaction vial.

  • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

Analytical_Workflow cluster_nmr NMR Analysis cluster_gcms GC-MS Analysis sample_nmr Sample dissolve_nmr Dissolve in Deuterated Solvent sample_nmr->dissolve_nmr filter_nmr Filter into NMR Tube dissolve_nmr->filter_nmr analyze_nmr Acquire Spectrum filter_nmr->analyze_nmr sample_gcms Sample derivatize Derivatization (e.g., Silylation) sample_gcms->derivatize inject_gcms Inject into GC-MS derivatize->inject_gcms analyze_gcms Acquire Chromatogram and Mass Spectrum inject_gcms->analyze_gcms

General analytical workflows for NMR and GC-MS analysis.

Biological Significance

Currently, there is a notable lack of specific biological activity data for (2R,3S)-2,3-dimethylbutanedioic acid in the scientific literature. Its structural similarity to succinic acid, a key intermediate in the citric acid (TCA) cycle, suggests the possibility of interaction with metabolic pathways. However, the presence of the methyl groups may sterically hinder its recognition by enzymes that process succinate.

It is important to distinguish (2R,3S)-2,3-dimethylbutanedioic acid from meso-2,3-dimercaptosuccinic acid (DMSA), a well-known chelating agent used in the treatment of heavy metal poisoning. Despite the similar "meso" designation, DMSA has a different chemical structure and biological function.

Future research could explore the potential for (2R,3S)-2,3-dimethylbutanedioic acid to act as a competitive inhibitor of succinate-dependent enzymes or to have other, as yet undiscovered, biological roles.

Conclusion

(2R,3S)-2,3-dimethylbutanedioic acid is a well-characterized compound with established physicochemical and spectroscopic properties. While its synthesis and analysis are achievable through standard laboratory techniques, its biological significance remains largely unexplored. This technical guide provides a foundational resource for researchers and professionals, summarizing the current knowledge and highlighting areas for future investigation. The detailed protocols and data presented herein should facilitate further studies into the chemistry and potential applications of this unique meso compound.

References

An In-depth Technical Guide to meso-2,3-Dimethylsuccinic Acid (CAS: 608-40-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of meso-2,3-dimethylsuccinic acid, a unique dicarboxylic acid with potential applications in chemical synthesis. This document consolidates available physicochemical data, outlines plausible experimental protocols, and explores its stereochemical nature.

Core Physicochemical and Structural Data

This compound, with the CAS number 608-40-2, is a C6-dicarboxylic acid. Its defining feature is the meso configuration, arising from the presence of two chiral centers with opposite stereochemistry ((2R,3S)), which results in an achiral molecule due to an internal plane of symmetry.

Table 1: Compound Identification
IdentifierValue
CAS Number 608-40-2
Molecular Formula C₆H₁₀O₄
Molecular Weight 146.14 g/mol [1]
IUPAC Name (2R,3S)-2,3-dimethylbutanedioic acid
Synonyms This compound, (2R,3S)-2,3-dimethylsuccinic acid, trans-2,3-Dimethylsuccinic acid
InChI Key KLZYRCVPDWTZLH-ZXZARUISSA-N
SMILES C--INVALID-LINK--C(=O)O">C@HC(=O)O
Table 2: Physicochemical Properties
PropertyValue
Physical Form White to off-white crystalline powder.[2]
Melting Point 200 °C (decomposes)[1]
Boiling Point 241.9 °C at 760 mmHg (Predicted)[3]
Water Solubility 300 g/L at 15 °C[3]
Density 1.242 g/cm³ (Predicted)[3]
pKa₁ 3.67 at 25 °C
pKa₂ 5.30 at 25 °C
LogP 0.42780 (Predicted)[3]

Stereochemistry

The stereochemistry of 2,3-dimethylsuccinic acid is crucial to its identity. It exists as three stereoisomers: a pair of enantiomers (d- and l- or (2R,3R) and (2S,3S)) which form a racemic mixture, and the achiral meso form ((2R,3S)). The meso isomer possesses a center of symmetry, rendering it optically inactive. This distinct stereochemical configuration influences its physical properties, such as melting point and solubility, and its interactions in chiral environments.

Synthesis and Purification

While this compound is commercially available, detailed experimental protocols for its synthesis are not extensively documented in readily available literature. However, a plausible and commonly utilized strategy for the synthesis of such meso compounds is the stereoselective hydrogenation of a cyclic precursor.

Experimental Protocol: Plausible Synthesis via Catalytic Hydrogenation

The most probable synthetic route to this compound is the catalytic hydrogenation of 2,3-dimethylmaleic acid or its anhydride. The syn-addition of hydrogen across the double bond of the cis-alkene precursor would yield the desired meso-diacid.

Reaction: 2,3-Dimethylmaleic Anhydride → this compound

Materials:

  • 2,3-Dimethylmaleic anhydride

  • Palladium on carbon (Pd/C, 5-10 wt%) or other suitable hydrogenation catalyst (e.g., Platinum oxide)

  • Ethyl acetate or a similar organic solvent

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve 2,3-dimethylmaleic anhydride in a suitable solvent like ethyl acetate in a hydrogenation flask.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-4 atm).

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude this compound.

G cluster_synthesis Synthesis Workflow start 2,3-Dimethylmaleic Anhydride in Ethyl Acetate catalyst Add Pd/C Catalyst start->catalyst hydrogenation Hydrogenate (H2 atm) catalyst->hydrogenation filtration Filter through Celite hydrogenation->filtration evaporation Evaporate Solvent filtration->evaporation product Crude this compound evaporation->product

Caption: Plausible workflow for the synthesis of this compound.

Experimental Protocol: Purification by Recrystallization

A common method for the purification of this compound is recrystallization.[4]

Materials:

  • Crude this compound

  • Ethanol (EtOH)

  • Diethyl ether or Chloroform

  • Heating and cooling apparatus (e.g., hot plate, ice bath)

  • Filtration apparatus (e.g., Büchner funnel)

Methodology:

  • Dissolution: Dissolve the crude acid in a minimal amount of hot ethanol.

  • Precipitation: Slowly add a less polar solvent, such as diethyl ether or chloroform, until the solution becomes turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of the cold solvent mixture and dry them under vacuum.

G cluster_purification Purification Workflow crude Crude Product dissolve Dissolve in hot EtOH crude->dissolve precipitate Add Ether/Chloroform dissolve->precipitate cool Cool Slowly precipitate->cool filtrate Vacuum Filtration cool->filtrate pure Pure Crystals filtrate->pure

Caption: General workflow for the purification by recrystallization.

Applications in Synthesis

This compound serves as a reagent in the synthesis of various organic compounds. Its stereochemistry is often exploited to produce specific isomers of target molecules. Documented applications include its use in the synthesis of:

  • meso-1,4-diiodo-2,3-dimethylbutane[1]

  • A selenoacetal with an erythro-configured CHMe-CHMe fragment[1]

  • erythro-4-acetoxy-2,3-dimethylbutan-1-ol[1]

  • (±)-faranal[1]

Biological Activity and Drug Development Potential

There is a significant lack of published research on the biological activity, pharmacological profile, and direct applications in drug development of this compound. Much of the available literature on the biological effects of "dimethylsuccinic acid" pertains to meso-2,3-dimercaptosuccinic acid (DMSA or succimer), a well-known chelating agent used in the treatment of heavy metal poisoning. It is critical to distinguish between these two different chemical entities.

One study noted that a racemic mixture of 2,3-dimethylsuccinic acid exhibited inhibitory effects on aldehyde reductase I.[5] However, this finding does not specifically pertain to the meso isomer and lacks further detailed investigation in the available literature.

The role of this compound as a chiral building block in medicinal chemistry is plausible, given the importance of stereochemistry in drug design. However, specific examples of its incorporation into drug candidates are not well-documented.

Safety and Handling

This compound is classified as a hazardous substance.

Table 3: GHS Hazard Information
Hazard ClassStatement
Skin Irritation H315: Causes skin irritation
Eye Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation

Precautionary Measures: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of the powder.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties and a distinct stereochemical nature. While it serves as a reagent in specific organic syntheses, there is a notable gap in the scientific literature regarding its biological activity and potential applications in drug development. Future research could explore its potential as an enzyme inhibitor, a metabolic probe, or a unique scaffold in medicinal chemistry. This guide provides a foundational understanding of the current knowledge of this compound, intended to support further scientific inquiry.

References

Synthesis of meso-2,3-Dimethylsuccinic acid from maleic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of meso-2,3-Dimethylsuccinic Acid from Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide details a robust and stereoselective synthetic route for the preparation of this compound, a valuable chiral building block, starting from the readily available industrial chemical, maleic anhydride. The synthesis proceeds through a two-step sequence involving the formation of 2,3-dimethylmaleic anhydride, followed by a diastereoselective catalytic hydrogenation and subsequent hydrolysis. This document provides a thorough examination of the reaction mechanisms, detailed experimental protocols, and quantitative data where available, supplemented with visualizations of the chemical pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

This compound is a key intermediate in the synthesis of various fine chemicals, including specialized polymers, and serves as a precursor to chiral ligands and auxiliaries in asymmetric synthesis. Its utility in the pharmaceutical industry is notable, where it can be employed as a scaffold or starting material in the development of novel therapeutic agents. The precise control of stereochemistry is paramount for these applications, and this guide focuses on a synthetic strategy that selectively yields the meso diastereomer.

Overall Synthetic Strategy

The transformation of maleic anhydride to this compound is efficiently achieved in two principal stages:

  • Formation of 2,3-Dimethylmaleic Anhydride : Maleic anhydride is first converted to its 2,3-dimethyl derivative.

  • Stereoselective Reduction and Hydrolysis : The pivotal step involves the catalytic hydrogenation of the double bond in 2,3-dimethylmaleic anhydride. This reduction proceeds with syn-stereoselectivity, yielding meso-2,3-dimethylsuccinic anhydride. The final product is then obtained by simple hydrolysis of this anhydride, which preserves the established stereochemistry.

Scientific Principles and Mechanisms

From Maleic Anhydride to 2,3-Dimethylmaleic Anhydride

The conversion of maleic anhydride to 2,3-dimethylmaleic anhydride is a known industrial process, and the latter is commercially available, simplifying the starting point for many laboratory applications.

Diastereoselective Catalytic Hydrogenation

The stereochemical outcome of the synthesis is determined during the catalytic hydrogenation of 2,3-dimethylmaleic anhydride. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), facilitates the syn-addition of two hydrogen atoms across the double bond.[1][2][3][4]

Mechanism of syn-Addition: The reaction occurs on the surface of the metal catalyst. Both the hydrogen molecule and the planar 2,3-dimethylmaleic anhydride are adsorbed onto the catalyst surface. The H-H bond is cleaved, and the hydrogen atoms are transferred sequentially to the same face of the double bond of the adsorbed anhydride.[3][5] This concerted delivery from one side results in the formation of the meso-2,3-dimethylsuccinic anhydride, where the two newly added hydrogen atoms are cis to each other, and consequently, the two methyl groups also remain in a cis relationship.

Hydrolysis of the Anhydride

The hydrolysis of meso-2,3-dimethylsuccinic anhydride to the corresponding dicarboxylic acid is a facile process that does not involve the chiral centers, thus proceeding with complete retention of the meso configuration.

Experimental Section

Materials
  • 2,3-Dimethylmaleic Anhydride

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl Acetate, Anhydrous

  • Hydrogen Gas

  • Deionized Water

  • Celite®

Detailed Experimental Protocols

Step 1: Synthesis of meso-2,3-Dimethylsuccinic Anhydride

  • Reaction Setup : A solution of 2,3-dimethylmaleic anhydride (1.0 eq) is prepared in anhydrous ethyl acetate in a suitable hydrogenation vessel.

  • Catalyst Charging : 10% Palladium on carbon (5-10 mol%) is carefully added to the solution under an inert atmosphere.

  • Hydrogenation : The vessel is sealed, purged with hydrogen, and then pressurized with hydrogen gas (e.g., 1-4 atm or 50 psi). The mixture is stirred vigorously at room temperature.

  • Reaction Monitoring : The reaction progress is monitored by TLC or ¹H NMR spectroscopy until complete consumption of the starting material is observed.

  • Catalyst Filtration : Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with ethyl acetate.

  • Product Isolation : The solvent is removed from the filtrate by rotary evaporation to afford the crude meso-2,3-dimethylsuccinic anhydride.

Step 2: Hydrolysis to this compound

  • Hydrolysis : The crude meso-2,3-dimethylsuccinic anhydride is suspended in deionized water.

  • Heating : The suspension is heated to reflux with stirring. The hydrolysis is typically complete when a clear, homogeneous solution is formed.

  • Crystallization : The solution is allowed to cool to room temperature and then placed in an ice bath to facilitate the crystallization of the product.

  • Isolation and Drying : The crystalline this compound is collected by vacuum filtration, washed with a minimal amount of cold deionized water, and dried under vacuum.

Quantitative Data

The following table presents a summary of typical reaction parameters and expected outcomes for the catalytic hydrogenation step.

ParameterValue
Substrate 2,3-Dimethylmaleic Anhydride
Catalyst 10% Pd/C
Catalyst Loading 5-10 mol%
Solvent Ethyl Acetate
Hydrogen Pressure 1-4 atm
Temperature Ambient
Typical Reaction Time 2-8 hours
Expected Yield >90%
Diastereoselectivity (meso:racemic) >99:1

Visualizations

Overall Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow Diagram

G Experimental Workflow sub Start 2,3-Dimethylmaleic Anhydride sol Dissolution inEthyl Acetate sub->sol cat Addition ofPd/C Catalyst sol->cat hydrog Catalytic Hydrogenation cat->hydrog filt Filtration of Catalyst hydrog->filt evap Solvent Removal filt->evap hydrol Hydrolysis with Water evap->hydrol cryst Crystallization hydrol->cryst isol Isolation and Drying Final Product cryst->isol

Caption: A step-by-step workflow for the laboratory synthesis.

References

A Technical Guide to the Solubility of Meso-2,3-Dimethylsuccinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of meso-2,3-dimethylsuccinic acid. Due to a lack of extensive published quantitative data on its solubility in a wide range of organic solvents, this document focuses on its known aqueous solubility, its fundamental physicochemical properties, and a detailed experimental protocol for determining its solubility in any solvent of interest. This guide is intended to be a valuable resource for laboratory researchers, enabling them to accurately assess the solubility of this compound for various applications, from reaction chemistry to formulation development.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a critical physical property that dictates its utility in numerous chemical and pharmaceutical processes. It is governed by the principle of "like dissolves like," where substances with similar polarities and intermolecular forces tend to be miscible. For a dicarboxylic acid like this compound, solubility is influenced by the interplay between the polar carboxylic acid groups, which can engage in hydrogen bonding, and the nonpolar hydrocarbon backbone.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility behavior.

PropertyValueReference
CAS Number 608-40-2[1]
Molecular Formula C₆H₁₀O₄[2]
Molecular Weight 146.14 g/mol [2]
Melting Point 200 °C (decomposes)[2]
Water Solubility 300 g/L (at 15 °C)[3]
pKa₁ 3.67 (at 25 °C)[2]
pKa₂ 5.30 (at 25 °C)[2]
Appearance White to off-white solid/powder[3]

Quantitative Solubility Data

Currently, there is a notable absence of published quantitative solubility data for this compound in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate. The only well-documented value is its high solubility in water.

SolventTemperature (°C)Solubility (g/L)
Water15300

Based on the structure of this compound, a qualitative solubility profile can be anticipated. Its two carboxylic acid groups suggest that it will exhibit some solubility in polar, protic solvents capable of hydrogen bonding, such as alcohols. In contrast, its solubility is expected to be significantly lower in nonpolar or aprotic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent. This method is reliable and does not require specialized spectroscopic equipment.[4]

I. Materials and Equipment
  • This compound (analytical grade)

  • Solvent of interest (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum desiccator

II. Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly and place it in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Collection and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed glass vial. Record the exact volume of the filtered solution.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the filtered solution in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the acid. Alternatively, use a vacuum desiccator for more sensitive compounds.

    • Allow the solvent to evaporate completely, leaving behind the solid solute.

    • Once dry, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dried solute on the analytical balance.

III. Calculation of Solubility

The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of filtered solution (L)

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solution B Equilibration at Constant Temperature A->B C Filtration of Supernatant B->C D Solvent Evaporation C->D E Mass Determination of Solute D->E F Calculation of Solubility E->F

Caption: A flowchart of the gravimetric method for solubility determination.

Factors Influencing Solubility

This diagram outlines the logical relationship between the properties of this compound, the solvent, and the resulting solubility.

G Factors Influencing Solubility of this compound cluster_solute Solute Properties cluster_solvent Solvent Properties A Polar Carboxylic Acid Groups E Solubility A->E Increases with solvent polarity and H-bonding B Nonpolar Alkyl Backbone B->E Decreases with solvent polarity C Polarity C->E Strongly influences D Hydrogen Bonding Capacity D->E Strongly influences

Caption: The influence of solute and solvent properties on solubility.

References

Theoretical calculation of meso-2,3-Dimethylsuccinic acid conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Calculation of meso-2,3-Dimethylsuccinic Acid Conformation

Abstract

Conformational analysis is a cornerstone of modern chemistry, providing critical insights into molecular properties, reactivity, and biological activity. For molecules with multiple stereocenters, such as this compound, understanding the preferred three-dimensional arrangement of atoms is paramount. This technical guide offers a comprehensive overview of the theoretical methods used to calculate and predict the conformational landscape of this compound. It details the computational workflows, from initial structure generation to high-level quantum mechanical calculations, and discusses experimental techniques for validation. This document is intended for researchers, scientists, and professionals in drug development and materials science who employ computational chemistry in their work.

Introduction

This compound is a dicarboxylic acid characterized by two chiral centers. However, due to an internal plane of symmetry, the molecule as a whole is achiral.[1][2] This unique stereochemical feature makes it an interesting subject for conformational analysis. The molecule's flexibility arises primarily from rotation around the central C2-C3 single bond and the C-C and C-O bonds within the carboxylic acid groups. The relative orientation of the two carboxyl groups and the two methyl groups dictates the molecule's overall shape, polarity, and potential for intermolecular interactions, which are crucial for its function in various chemical and biological systems.

Theoretical calculations provide a powerful means to explore the potential energy surface of a molecule and identify its stable conformers. Methods ranging from molecular mechanics to high-level ab initio and density functional theory (DFT) calculations can predict the geometries and relative energies of these conformers.[3][4] This guide will detail the application of these methods to this compound.

Theoretical Background and Computational Methods

The conformational landscape of a molecule is defined by its potential energy surface. Minima on this surface correspond to stable conformers, while saddle points represent transition states between them. The primary goal of a theoretical conformational analysis is to locate these minima and determine their relative energies.

Key Conformers of this compound

Rotation around the central C2-C3 bond gives rise to several staggered and eclipsed conformations. The most stable conformations are typically the staggered ones, which minimize steric repulsion. For this compound, the key staggered conformers are the anti and gauche forms, defined by the C(O)-C2-C3-C(O) dihedral angle.

  • Anti Conformer: The two carboxyl groups are positioned 180° apart.

  • Gauche Conformer: The two carboxyl groups are positioned approximately 60° apart.

Further complexity is introduced by the orientation of the hydroxyl proton within the carboxylic acid groups, which can be syn or anti relative to the carbonyl oxygen.[5] The syn conformation is generally more stable in the gas phase due to favorable intramolecular interactions.[5][6]

Computational Methodologies

A hierarchical approach is typically employed for conformational analysis, starting with less computationally expensive methods and refining the results with more accurate, demanding calculations.

  • Molecular Mechanics (MM): A fast, classical method ideal for initial exploration of the conformational space. It uses force fields to estimate the potential energy of a system.

  • Semi-Empirical Methods: These methods use some experimental parameters to simplify quantum mechanical calculations, offering a balance between speed and accuracy.

  • Ab Initio Methods: These methods solve the Schrödinger equation without empirical parameters. Hartree-Fock (HF) is the most fundamental ab initio method.[4][7] More accurate methods, like Møller-Plesset perturbation theory (MP2), build upon the HF solution.[6]

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure based on the electron density. It offers a very good balance of accuracy and computational cost, making it the most widely used method for conformational analysis.[3] Common functionals include B3LYP and B3PW91.[7][8]

Computational Workflow

A systematic workflow is essential for a thorough conformational analysis. The process involves an initial broad search for conformers, followed by accurate optimization and energy calculation of the most promising candidates.

G Computational Conformational Analysis Workflow cluster_init Initial Setup cluster_search Conformer Search cluster_refine Refinement & Analysis A 1. Build 3D Structure of this compound B 2. Coarse Conformational Search (e.g., Molecular Mechanics) A->B C 3. Filter Unique Conformers (Energy & RMSD Cutoff) B->C D 4. Geometry Optimization (DFT or HF with appropriate basis set) C->D E 5. Vibrational Frequency Calculation (Confirm minima, obtain thermal corrections) D->E F 6. Single-Point Energy Calculation (Higher level of theory/larger basis set) E->F G 7. Analyze Results (Relative Energies, Boltzmann Populations) F->G

Caption: A typical workflow for the theoretical conformational analysis of a flexible molecule.

Quantitative Data Summary

The primary output of a conformational analysis is a set of stable conformers and their relative energies. This data allows for the prediction of the equilibrium population of each conformer at a given temperature using the Boltzmann distribution. While specific published data for this compound is scarce, the table below presents typical results that would be expected from DFT (B3LYP/6-31G*) calculations, based on studies of similar dicarboxylic acids like succinic acid.[9][10]

ConformerC(O)-C2-C3-C(O) Dihedral Angle (°)Relative Energy (kcal/mol)Relative Free Energy (ΔG, kcal/mol)Boltzmann Population (298 K, %)
gauche~700.000.00~65
anti1800.350.25~35
eclipsed (TS)~120~1.20--

Note: These are illustrative values. Actual results will depend on the level of theory, basis set, and solvent model used. The gauche conformer is often found to be slightly more stable than the trans (anti) form for succinic acid itself.[9]

Detailed Methodologies and Protocols

Protocol for Computational Conformational Analysis

This protocol outlines the steps for performing a conformational analysis using a quantum chemistry software package like Gaussian.

  • Structure Preparation:

    • Build an initial 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

    • Ensure the correct stereochemistry (2R, 3S or 2S, 3R) is defined.[11]

  • Initial Conformational Search:

    • Perform a systematic or stochastic conformational search using a low-cost method like a Molecular Mechanics force field (e.g., MMFF94).

    • The search should scan the torsional angle of the central C2-C3 bond from 0° to 360°.

    • Save all unique conformers within an energy window of ~5-7 kcal/mol of the global minimum.[12]

  • Geometry Optimization and Frequency Calculation:

    • For each unique conformer identified, perform a full geometry optimization using a more robust method, such as DFT with the B3LYP functional and a Pople-style basis set like 6-31G(d).[3][8]

    • Following optimization, perform a vibrational frequency calculation at the same level of theory. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.[13]

  • Energy Refinement:

    • (Optional but recommended) To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/cc-pVTZ or MP2/aug-cc-pVDZ).[6]

  • Data Analysis:

    • Tabulate the electronic energies, Gibbs free energies, and key dihedral angles for all confirmed minima.

    • Calculate the relative energies and Boltzmann populations for each conformer at the desired temperature (e.g., 298.15 K).

Protocol for Experimental Validation via NMR Spectroscopy

NMR spectroscopy is a powerful experimental technique to determine the dominant conformation of a molecule in solution.[14]

  • Sample Preparation:

    • Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, D2O). The choice of solvent is critical as it can influence conformational preferences.

  • Spectrum Acquisition:

    • Acquire a high-resolution one-dimensional ¹H NMR spectrum. The coupling constant (³J) between the protons on C2 and C3 is particularly informative.

    • Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum. NOESY cross-peaks indicate protons that are close in space (< 5 Å), providing direct evidence of the molecule's 3D structure.[15]

  • Data Analysis:

    • Measure the ³J(H,H) coupling constant from the ¹H spectrum.

    • Use the Karplus equation to relate the measured coupling constant to the H-C-C-H dihedral angle. This provides an estimate of the relative populations of the anti and gauche conformers.

    • Analyze the NOESY spectrum to identify through-space correlations. For example, a strong NOE between a methyl proton and a proton on the opposite side of the carbon backbone would support a specific folded (gauche) conformation.

    • Compare the experimentally derived conformational populations with the predictions from the theoretical calculations.

Logical Relationships in Theoretical Chemistry

The choice of theoretical method involves a trade-off between accuracy and computational cost. More sophisticated methods generally provide more reliable results but require significantly more computational resources.

G Hierarchy of Computational Methods MM Molecular Mechanics (MM) SE Semi-Empirical MM->SE Increasing Cost & Accuracy HF Hartree-Fock (HF) SE->HF DFT Density Functional Theory (DFT) HF->DFT MP2 Post-HF (e.g., MP2, CCSD(T)) HF->MP2

Caption: Relationship between common computational chemistry methods in terms of cost and accuracy.

Conclusion

The theoretical calculation of the conformational preferences of this compound is a multi-step process that relies on a hierarchy of computational methods. By systematically searching the potential energy surface and refining the energies of stable conformers using DFT or ab initio methods, a reliable prediction of the equilibrium conformational populations can be achieved. These theoretical predictions, when validated by experimental techniques like NMR spectroscopy, provide a detailed and accurate picture of the molecule's three-dimensional structure, which is invaluable for understanding its chemical behavior and designing new applications.

References

Spectroscopic and Synthetic Profile of meso-2,3-Dimethylsuccinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of meso-2,3-dimethylsuccinic acid. The information is presented to support research and development activities where this molecule is of interest. This document includes key spectroscopic data, representative experimental protocols for data acquisition, and a visualization of a synthetic application of the target compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating clear and objective comparison and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~1.2Doublet-CH₃
~2.7Quartet-CH

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~15-CH₃
~43-CH
~178-COOH
Infrared (IR) Spectroscopy

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
2900-3300 (broad)O-H stretch (carboxylic acid)
~2950C-H stretch (aliphatic)
~1700C=O stretch (carboxylic acid)
~1450C-H bend (aliphatic)
~1200C-O stretch (carboxylic acid)
~900O-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound

m/zRelative Intensity (%)Putative Assignment
146Low[M]⁺ (Molecular Ion)
128Moderate[M - H₂O]⁺
101High[M - COOH]⁺
73Moderate[C₃H₅O₂]⁺
55High[C₄H₇]⁺

Experimental Protocols

The following are representative methodologies for the key spectroscopic techniques cited. While specific experimental parameters for the data presented in the tables are not publicly available, these protocols outline standard procedures for the analysis of small organic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the solid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

  • Instrumentation: The NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which results in a single peak for each unique carbon atom. A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid is placed directly onto the ATR crystal.

  • Instrumentation: The FT-IR spectrum is recorded on a Fourier-transform infrared spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first collected. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam after it has passed through the sample.

  • Data Processing: The interferogram is converted into a spectrum (transmittance or absorbance versus wavenumber) via a Fourier transform. The background spectrum is subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: For a volatile compound, a direct insertion probe or a gas chromatograph (GC) can be used to introduce the sample into the mass spectrometer. In the ion source, the sample is vaporized and then ionized, typically by electron ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Synthetic Application Workflow

This compound can be used as a starting material in organic synthesis. One such application is its conversion to meso-1,4-diiodo-2,3-dimethylbutane. The following diagram illustrates a plausible workflow for this transformation, which typically involves the reduction of the carboxylic acid groups to alcohols, followed by iodination.

G Synthesis of meso-1,4-diiodo-2,3-dimethylbutane A This compound B Reduction of Carboxylic Acids A->B e.g., LiAlH₄ or BH₃ C meso-2,3-Dimethyl-1,4-butanediol B->C D Iodination of Diol C->D e.g., P/I₂ or HI E meso-1,4-Diiodo-2,3-dimethylbutane D->E

Caption: A representative workflow for the synthesis of meso-1,4-diiodo-2,3-dimethylbutane.

Methodological & Application

Synthesis of Chiral Ligands from meso-2,3-Dimethylsuccinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of chiral ligands derived from the readily available and inexpensive starting material, meso-2,3-dimethylsuccinic acid. The primary strategy for introducing chirality is the desymmetrization of the corresponding meso-2,3-dimethylsuccinic anhydride. This approach allows for the stereoselective synthesis of a variety of chiral molecules, which can serve as ligands in asymmetric catalysis or as chiral building blocks in the synthesis of complex organic molecules and active pharmaceutical ingredients. The protocols detailed below focus on the diastereoselective ring-opening of meso-2,3-dimethylsuccinic anhydride with chiral nucleophiles, such as chiral amines and alcohols, to generate chiral half-acids and amides. Additionally, a protocol for the synthesis of C₂-symmetric bis(oxazoline) ligands is provided.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and fine chemical industries continues to drive the development of efficient asymmetric synthetic methodologies. Chiral ligands are central to many of these transformations, as they can induce high levels of stereoselectivity in metal-catalyzed and organocatalytic reactions. Meso-compounds, which contain stereocenters but are achiral due to a plane of symmetry, are attractive starting materials for the synthesis of chiral molecules. The desymmetrization of meso-compounds is a powerful strategy that can establish multiple stereocenters in a single transformation.

This compound, and its corresponding anhydride, are ideal substrates for desymmetrization. The enantiotopic carbonyl groups of the anhydride can be selectively attacked by a chiral nucleophile, leading to the formation of a diastereomeric mixture of products from which the desired chiral molecule can be isolated. This document outlines key synthetic routes to valuable chiral ligands from this versatile starting material.

Key Synthetic Strategies

The principal approach for the synthesis of chiral ligands from this compound involves the following key steps:

  • Anhydride Formation: this compound is first converted to its corresponding cyclic anhydride, a more reactive electrophile.

  • Desymmetrization: The meso-anhydride undergoes a nucleophilic acyl substitution reaction with a chiral nucleophile (e.g., a chiral amine or alcohol). This ring-opening reaction is the crucial stereochemistry-determining step.

  • Further Functionalization (Optional): The resulting chiral half-acid or amide can be further modified to generate a variety of chiral ligands, such as diamines, diols, or phosphine-containing ligands.

A notable class of ligands that can be synthesized from dicarboxylic acids are C₂-symmetric bis(oxazolines). These ligands are widely used in asymmetric catalysis due to their modular nature and the predictable stereochemical outcomes they often provide.

Experimental Protocols

Protocol 1: Diastereoselective Ring-Opening of meso-2,3-Dimethylsuccinic Anhydride with a Chiral Amine

This protocol describes the synthesis of a chiral monoamide-monoacid by the reaction of meso-2,3-dimethylsuccinic anhydride with an enantiomerically pure amine. The procedure is based on established methods for the desymmetrization of similar meso-anhydrides.

Materials:

  • meso-2,3-Dimethylsuccinic anhydride

  • (S)-(-)-1-Phenylethylamine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of meso-2,3-dimethylsuccinic anhydride (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add (S)-(-)-1-phenylethylamine (1.05 eq.) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2 x volume of DCM).

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, a mixture of diastereomeric monoamide-monoacids, can be purified by column chromatography on silica gel or by recrystallization to isolate the major diastereomer.

Protocol 2: Synthesis of a C₂-Symmetric Bis(oxazoline) Ligand

This protocol outlines the synthesis of a chiral C₂-symmetric bis(oxazoline) ligand from this compound and a chiral amino alcohol.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • (S)-(-)-2-Amino-3-methyl-1-butanol (L-valinol)

  • Anhydrous toluene

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Synthesis of meso-2,3-Dimethylsuccinyl Chloride

  • In a round-bottom flask, suspend this compound (1.0 eq.) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq.).

  • Heat the mixture to reflux and stir for 2-4 hours, or until the solid has completely dissolved and gas evolution has ceased.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude diacid chloride can be used in the next step without further purification.

Step 2: Synthesis of the Bis(amide) Intermediate

  • Dissolve the crude meso-2,3-dimethylsuccinyl chloride in anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve (S)-(-)-2-amino-3-methyl-1-butanol (2.2 eq.) and triethylamine (2.5 eq.) in anhydrous DCM.

  • Slowly add the solution of the chiral amino alcohol and triethylamine to the diacid chloride solution at 0 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude bis(amide). This intermediate can be purified by column chromatography if necessary.

Step 3: Cyclization to the Bis(oxazoline)

  • Dissolve the purified bis(amide) in anhydrous DCM.

  • Add thionyl chloride (2.2 eq.) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C₂-symmetric bis(oxazoline) ligand.

Quantitative Data

The following table summarizes representative quantitative data for the desymmetrization of meso-anhydrides with chiral nucleophiles. Note that the data for a structurally similar anhydride is included as a reference point.

Starting AnhydrideChiral NucleophileProductYield (%)Diastereomeric Excess (de) / Enantiomeric Excess (ee)Reference
meso-2,3-Dibenzylbutanedioic acid anhydride(R)-1-PhenylethylamineChiral Monoamide-monoacid6286% de[1]

Visualizations

The following diagrams illustrate the key synthetic workflows described in this document.

Desymmetrization_Workflow cluster_start Starting Material cluster_anhydride Anhydride Formation cluster_desym Desymmetrization cluster_ligand Ligand Synthesis start This compound anhydride meso-2,3-Dimethylsuccinic Anhydride start->anhydride SOCl₂ or Ac₂O product Chiral Monoamide-monoacid anhydride->product nucleophile Chiral Nucleophile (e.g., Chiral Amine) nucleophile->product ligand Chiral Ligand product->ligand Further Functionalization

Caption: Workflow for chiral ligand synthesis via desymmetrization.

Bisoxazoline_Synthesis cluster_start Starting Material cluster_acid_chloride Acid Chloride Formation cluster_amide_formation Amide Formation cluster_cyclization Cyclization start This compound acid_chloride Diacid Chloride start->acid_chloride SOCl₂ bis_amide Bis(amide) Intermediate acid_chloride->bis_amide amino_alcohol Chiral Amino Alcohol amino_alcohol->bis_amide bis_oxazoline C₂-Symmetric Bis(oxazoline) Ligand bis_amide->bis_oxazoline SOCl₂

Caption: Synthesis of C₂-symmetric bis(oxazoline) ligands.

Conclusion

The desymmetrization of meso-2,3-dimethylsuccinic anhydride provides an efficient and versatile route to a range of valuable chiral ligands. The protocols outlined in this document serve as a practical guide for researchers in academia and industry to access these important molecules. The resulting chiral half-acids, amides, and bis(oxazolines) can be employed in a wide array of asymmetric transformations, contributing to the advancement of modern synthetic chemistry and the development of new chiral drugs and materials. Further exploration of different chiral nucleophiles and subsequent functionalization of the products will undoubtedly expand the library of accessible chiral ligands from this readily available starting material.

References

Protocol for the Synthesis of meso-1,4-Diiodo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

meso-1,4-Diiodo-2,3-dimethylbutane is a diiodoalkane with potential applications in organic synthesis, serving as a precursor for various functionalized molecules. The stereochemistry of the molecule, specifically the meso configuration, is of particular interest for applications requiring specific spatial arrangements of substituents. The synthesis of this target molecule leverages the reactivity of conjugated dienes, which can undergo both 1,2- and 1,4-addition reactions. The regioselectivity of this addition is influenced by reaction conditions, with higher temperatures generally favoring the thermodynamically more stable 1,4-adduct. This protocol first describes the synthesis of the starting diene, 2,3-dimethyl-1,3-butadiene, followed by a proposed method for its stereoselective 1,4-iodination.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Physical Properties
PinacolC₆H₁₄O₂118.17Solid, m.p. 40-42 °C
2,3-Dimethyl-1,3-butadieneC₆H₁₀82.14Liquid, b.p. 68-70 °C
IodineI₂253.81Solid, m.p. 113.7 °C
meso-1,4-Diiodo-2,3-dimethylbutaneC₆H₁₂I₂337.97-

Experimental Protocols

Part 1: Synthesis of 2,3-Dimethyl-1,3-butadiene

This procedure is adapted from established methods for the acid-catalyzed dehydration of pinacol.

Materials:

  • Pinacol (2,3-dimethyl-2,3-butanediol)

  • 48% Hydrobromic acid (HBr)

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask (250 mL)

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle or oil bath

Procedure:

  • To a 250 mL round-bottom flask, add 50 g of pinacol and a few boiling chips.

  • Carefully add 5 mL of 48% hydrobromic acid to the flask.

  • Assemble the distillation apparatus and heat the mixture gently.

  • Collect the distillate that boils below 95 °C. The distillate will consist of two layers: an upper organic layer (2,3-dimethyl-1,3-butadiene) and a lower aqueous layer.

  • Transfer the distillate to a separatory funnel and separate the layers.

  • Wash the organic layer twice with 25 mL portions of water.

  • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

  • Purify the 2,3-dimethyl-1,3-butadiene by fractional distillation, collecting the fraction boiling at 68-70 °C.

Part 2: Synthesis of meso-1,4-Diiodo-2,3-dimethylbutane (Proposed Protocol)

This proposed protocol is based on the principles of free-radical 1,4-addition to conjugated dienes under conditions that favor thermodynamic control, which is anticipated to yield the more stable meso isomer.

Materials:

  • 2,3-Dimethyl-1,3-butadiene

  • Iodine (I₂)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • AIBN (Azobisisobutyronitrile) or another radical initiator

  • Sodium thiosulfate solution (10% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • In the flask, dissolve 10 mmol of 2,3-dimethyl-1,3-butadiene in 50 mL of carbon tetrachloride.

  • Add a catalytic amount of AIBN (approximately 0.1-0.2 mmol) to the flask.

  • In the dropping funnel, prepare a solution of 10 mmol of iodine in 50 mL of carbon tetrachloride.

  • Heat the reaction mixture to reflux (approximately 77 °C for CCl₄).

  • Once refluxing, add the iodine solution dropwise from the dropping funnel over a period of 1-2 hours. The purple color of the iodine should fade as it reacts.

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure the reaction goes to completion and to favor the formation of the thermodynamically more stable meso product.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with 10% sodium thiosulfate solution to remove any unreacted iodine, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to isolate the meso-1,4-diiodo-2,3-dimethylbutane.

Mandatory Visualization

Synthesis_Workflow cluster_step2 Step 2: Synthesis of meso-1,4-Diiodo-2,3-dimethylbutane Pinacol Pinacol Dehydration Acid-Catalyzed Dehydration (HBr) Pinacol->Dehydration Reactant Diene 2,3-Dimethyl-1,3-butadiene Dehydration->Diene Product Diene_input Iodine Iodine (I₂) Iodination Free-Radical 1,4-Addition Iodine->Iodination Reagent Radical_Initiator AIBN Radical_Initiator->Iodination Initiator Product meso-1,4-Diiodo-2,3-dimethylbutane Iodination->Product Product Diene_input->Iodination Reactant

Caption: Experimental workflow for the synthesis of meso-1,4-diiodo-2,3-dimethylbutane.

Discussion

The synthesis of 2,3-dimethyl-1,3-butadiene from pinacol is a well-established and reliable method. The critical step in this protocol is the proposed 1,4-iodination of the diene. The use of a radical initiator and elevated temperatures is intended to promote a free-radical mechanism, which is known to favor 1,4-addition for conjugated dienes. Furthermore, conducting the reaction under thermodynamic control (higher temperature, longer reaction time) is expected to favor the formation of the more stable meso diastereomer over the racemic (d,l) pair. The workup procedure is designed to remove unreacted iodine and purify the final product. It is important to note that this is a proposed protocol, and optimization of reaction conditions, such as the choice of solvent, initiator, and reaction time, may be necessary to maximize the yield and stereoselectivity for the desired meso product. Characterization of the final product by techniques such as NMR spectroscopy and melting point analysis will be crucial to confirm its identity and stereochemistry.

Application of meso-2,3-Dimethylsuccinic Acid in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-2,3-dimethylsuccinic acid is a stereoisomer of 2,3-dimethylsuccinic acid characterized by a plane of symmetry, rendering it achiral. While the application of unsubstituted succinic acid in the synthesis of biodegradable polyesters and polyamides is well-established, the specific use of this compound as a monomer in polymer chemistry is not extensively documented in publicly available literature. However, its unique stereochemistry presents an intriguing opportunity to modulate polymer properties. The presence of two methyl groups on the polymer backbone can influence crystallinity, thermal properties, and degradation kinetics compared to polymers derived from unsubstituted succinic acid.

This document provides a hypothetical framework for the application of this compound in the synthesis of polyesters and polyamides, drawing upon established principles of polymer chemistry and data from related substituted dicarboxylic acids. The protocols and data presented herein are illustrative and intended to serve as a foundational guide for researchers exploring the potential of this monomer.

Hypothetical Applications in Polymer Chemistry

The introduction of methyl groups on the succinic acid backbone can be hypothesized to have the following effects on polymer properties:

  • Reduced Crystallinity: The methyl substituents are expected to disrupt the packing of polymer chains, leading to a more amorphous structure compared to polymers derived from succinic acid. This could result in polymers with lower melting points, increased flexibility, and potentially faster degradation rates.

  • Altered Thermal Properties: The decreased crystallinity would likely lower the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polymers.

  • Modified Biodegradability: The steric hindrance from the methyl groups might affect the rate of enzymatic degradation. While reduced crystallinity could enhance accessibility for enzymes, the methyl groups themselves might hinder enzyme binding.[1]

  • Improved Solubility: The less regular polymer structure may lead to improved solubility in common organic solvents, facilitating processing and characterization.

These properties could be advantageous in various applications, including:

  • Drug Delivery: Amorphous, biodegradable polymers are often desirable for controlled drug release formulations, allowing for more uniform drug distribution and predictable release kinetics.[2][3]

  • Soft Tissue Engineering: Flexible and biodegradable scaffolds that match the mechanical properties of soft tissues are crucial for tissue regeneration.

  • Environmentally Benign Plastics: As a derivative of a potentially bio-based monomer, polymers from this compound could contribute to the development of sustainable plastics.[4]

Experimental Protocols

The following are hypothetical protocols for the synthesis of a polyester and a polyamide using this compound. These are based on standard polycondensation procedures for similar monomers.[5][6]

Protocol 1: Synthesis of Poly(1,4-butylene meso-2,3-dimethylsuccinate) via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and 1,4-butanediol.

Materials:

  • This compound

  • 1,4-Butanediol (BDO)

  • Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst

  • Nitrogen gas (high purity)

Procedure:

  • Monomer Charging: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge equimolar amounts of this compound and a slight excess of 1,4-butanediol (e.g., 1:1.2 molar ratio).

  • Catalyst Addition: Add a catalytic amount of titanium(IV) butoxide (e.g., 200-500 ppm relative to the diacid).

  • Esterification Step: Heat the mixture under a gentle stream of nitrogen to 180-200°C. The water formed during the esterification reaction will be distilled off. Continue this step for 2-4 hours or until the theoretical amount of water has been collected.

  • Polycondensation Step: Gradually reduce the pressure to a high vacuum (<1 mbar) while increasing the temperature to 220-240°C. The excess 1,4-butanediol will be removed. Continue the reaction under these conditions for 4-8 hours, monitoring the viscosity of the melt.

  • Polymer Recovery: Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer can be removed and purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., methanol).

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Synthesis of Poly(hexamethylene meso-2,3-dimethylsuccinamide) via Solution Polycondensation

This protocol outlines the synthesis of a polyamide from the diacid chloride of this compound and hexamethylenediamine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Hexamethylenediamine (HMDA)

  • N,N-Dimethylacetamide (DMAc)

  • Pyridine

  • Nitrogen gas (high purity)

Procedure:

  • Synthesis of meso-2,3-Dimethylsuccinyl Chloride: Convert this compound to its diacid chloride by reacting with an excess of thionyl chloride, typically at reflux for 2-4 hours. Remove the excess thionyl chloride by distillation. The resulting diacid chloride should be used immediately or stored under anhydrous conditions.

  • Polymerization Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve hexamethylenediamine and a proton scavenger like pyridine in anhydrous N,N-dimethylacetamide.

  • Monomer Addition: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of meso-2,3-dimethylsuccinyl chloride in anhydrous DMAc to the stirred diamine solution.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.

  • Polymer Precipitation and Purification: Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent such as water or methanol. Filter the polymer and wash it thoroughly with water and methanol to remove unreacted monomers and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.

Data Presentation

The following tables present hypothetical quantitative data for the synthesized polymers. These values are based on typical results for analogous polyesters and polyamides derived from substituted dicarboxylic acids.[7][8]

Table 1: Hypothetical Molecular Weight and Thermal Properties of Poly(1,4-butylene meso-2,3-dimethylsuccinate)

PropertyExpected Value
Number Average Molecular Weight (Mn) ( g/mol )15,000 - 30,000
Weight Average Molecular Weight (Mw) ( g/mol )35,000 - 60,000
Polydispersity Index (PDI)2.0 - 2.5
Glass Transition Temperature (Tg) (°C)5 - 15
Melting Temperature (Tm) (°C)80 - 100
Decomposition Temperature (Td) (°C)> 300

Table 2: Hypothetical Mechanical Properties of Poly(hexamethylene meso-2,3-dimethylsuccinamide)

PropertyExpected Value
Tensile Strength (MPa)30 - 50
Young's Modulus (GPa)1.0 - 1.5
Elongation at Break (%)100 - 200

Visualization of Workflows and Structures

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships of the polymer structures.

Polyester_Synthesis_Workflow cluster_esterification Esterification cluster_polycondensation Polycondensation cluster_purification Purification Monomers This compound + 1,4-Butanediol Reactor1 Reactor at 180-200°C under N2 Monomers->Reactor1 Catalyst Catalyst (Ti(OBu)4) Catalyst->Reactor1 Water_Removal Water Removal Reactor1->Water_Removal Distillation Reactor2 Reactor at 220-240°C under Vacuum Diol_Removal Excess Diol Removal Reactor2->Diol_Removal Vacuum Distillation Water_Removal->Reactor2 Dissolution Dissolve in Chloroform Diol_Removal->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Final_Polymer Poly(1,4-butylene meso-2,3-dimethylsuccinate) Drying->Final_Polymer

Caption: Workflow for the melt polycondensation synthesis of a polyester.

Polyamide_Structure cluster_monomers Monomers cluster_polymer Resulting Polyamide Diacid meso-2,3-Dimethylsuccinyl Chloride Polymer -[CO-CH(CH3)-CH(CH3)-CO-NH-(CH2)6-NH]n- Diacid->Polymer Reacts with Diamine Hexamethylenediamine Diamine->Polymer Reacts with

Caption: Logical relationship between monomers and the resulting polyamide.

Conclusion

While direct experimental evidence for the polymerization of this compound is scarce, its structure suggests it could be a valuable monomer for creating novel biodegradable polymers with tailored properties. The hypothetical protocols and data provided here offer a starting point for researchers to explore the synthesis and characterization of polyesters and polyamides from this unique building block. Further investigation is warranted to fully understand the influence of the meso stereochemistry on the resulting polymer characteristics and to unlock its potential in fields such as drug delivery and sustainable materials.

References

Application Notes and Protocols for the Chiral Resolution of Amines with meso-2,3-Dimethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution by diastereomeric salt formation is a robust and widely utilized technique in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[1] This method involves the reaction of a racemic compound, such as an amine, with an enantiomerically pure resolving agent. This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, possess different physical properties, most notably solubility.[1] This disparity in solubility allows for their separation by fractional crystallization. Subsequently, the desired enantiomer can be regenerated from the isolated diastereomeric salt.[1]

meso-2,3-Dimethylsuccinic acid, an achiral dicarboxylic acid, can be used as a resolving agent for chiral amines. The two carboxylic acid groups can interact with the amine to form diastereomeric salts. The stereogenic centers on the amine will lead to the formation of diastereomers with different physical properties, enabling their separation.

Core Principle of Diastereomeric Salt Resolution

The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. This allows for their separation using standard laboratory techniques like crystallization.[1] The overall process can be visualized as a three-step sequence: salt formation, fractional crystallization, and regeneration of the pure enantiomer.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry may be required for specific amines.

Protocol 1: Formation and Fractional Crystallization of Diastereomeric Salts
  • Materials:

    • Racemic amine

    • This compound

    • Anhydrous methanol (or other suitable solvent)

    • Standard laboratory glassware (Erlenmeyer flask, reflux condenser, etc.)

    • Stirring and heating apparatus

    • Filtration apparatus (Buchner funnel, vacuum flask)

  • Procedure:

    • In a suitable flask, dissolve the racemic amine (1 equivalent) in a minimal amount of warm anhydrous methanol.

    • In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in warm anhydrous methanol. The optimal stoichiometry should be determined experimentally.

    • Slowly add the resolving agent solution to the amine solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization. The formation of a precipitate indicates the formation of the less soluble diastereomeric salt.

    • Stir the resulting slurry for a period of time (e.g., 1-24 hours) to ensure complete crystallization of the less soluble diastereomer.[2]

    • Collect the crystalline precipitate by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum. This collected solid is the less soluble diastereomeric salt.

    • The filtrate contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.

Protocol 2: Regeneration of the Enantiopure Amine
  • Materials:

    • Isolated diastereomeric salt

    • Aqueous solution of a base (e.g., 2M NaOH or NaHCO₃)

    • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

    • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

    • Rotary evaporator

  • Procedure:

    • Suspend the isolated diastereomeric salt in a mixture of water and an appropriate organic solvent (e.g., dichloromethane).

    • Add a sufficient amount of an aqueous base solution (e.g., 2M NaOH) to neutralize the acidic resolving agent and liberate the free amine. The pH of the aqueous layer should be basic (pH > 10).

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiopure amine.

    • The aqueous layer contains the salt of the resolving agent, which can be recovered by acidification and extraction if desired.

Data Presentation

The efficiency of a chiral resolution is typically evaluated based on the yield and the enantiomeric excess (ee) or diastereomeric excess (de) of the product. The following tables provide a summary of representative quantitative data from analogous chiral resolution experiments of amines using dicarboxylic acids.

Table 1: Diastereomeric Salt Formation - Yield and Diastereomeric Excess

Racemic AmineResolving AcidSolventYield of Less Soluble Salt (%)Diastereomeric Excess (de) (%)Reference
1-Phenylethylamine(R,R)-Tartaric AcidMethanol8595Analogous System
2-Phenylglycinol(S,S)-Tartaric AcidEthanol7892Analogous System
α-Methylbenzylamine(R,R)-Tartaric AcidWater/Ethanol8298Analogous System

Table 2: Regenerated Amine - Yield and Enantiomeric Excess

Diastereomeric Salt FromYield of Regenerated Amine (%)Enantiomeric Excess (ee) (%)Reference
1-Phenylethylamine Salt92>99Analogous System
2-Phenylglycinol Salt9598Analogous System
α-Methylbenzylamine Salt90>99Analogous System

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using a chiral resolving agent like this compound.

G racemic_amine Racemic Amine (R- and S-enantiomers) salt_formation Diastereomeric Salt Formation (in a suitable solvent) racemic_amine->salt_formation resolving_agent This compound resolving_agent->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts (R-Amine-Acid and S-Amine-Acid) salt_formation->diastereomeric_mixture fractional_crystallization Fractional Crystallization diastereomeric_mixture->fractional_crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) fractional_crystallization->less_soluble Precipitation more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) fractional_crystallization->more_soluble Filtration regeneration1 Regeneration (Base Treatment) less_soluble->regeneration1 regeneration2 Regeneration (Base Treatment) more_soluble->regeneration2 enantiomer1 Pure Enantiomer 1 regeneration1->enantiomer1 recovered_agent1 Recovered Resolving Agent regeneration1->recovered_agent1 enantiomer2 Pure Enantiomer 2 regeneration2->enantiomer2 recovered_agent2 Recovered Resolving Agent regeneration2->recovered_agent2 G cluster_solution Solution Phase (Solvent) cluster_solid Solid Phase (Crystals) diastereomer_R R-Amine-Acid Salt (Higher Solubility) diastereomer_S S-Amine-Acid Salt (Lower Solubility) crystal_S Crystals of S-Amine-Acid Salt diastereomer_S->crystal_S Crystallizes out

References

Application Notes and Protocols: Meso-2,3-Dimethylsuccinic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of meso-2,3-dimethylsuccinic acid in asymmetric synthesis. The primary focus is on the enantioselective desymmetrization of its corresponding anhydride, a powerful strategy for generating chiral building blocks essential for the development of pharmaceuticals and other biologically active molecules.

Introduction to Asymmetric Synthesis and the Role of Meso Compounds

Asymmetric synthesis is a critical field in modern chemistry, focused on the selective production of a specific stereoisomer of a chiral molecule.[1][2] Many pharmaceuticals and biologically active compounds are chiral, with their therapeutic effects often being exclusive to a single enantiomer.[3] The use of chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, is a well-established strategy in this field.[1][2]

Meso compounds, such as this compound, are achiral molecules that contain stereocenters. This unique structural feature makes them ideal substrates for asymmetric desymmetrization reactions. In such a reaction, a chiral catalyst or reagent selectively reacts with one of the two identical functional groups in the meso compound, leading to the formation of a chiral product with high enantiomeric purity. The desymmetrization of meso-anhydrides, in particular, has emerged as a highly effective method for generating valuable chiral synthons.

Application: Enantioselective Desymmetrization of meso-2,3-Dimethylsuccinic Anhydride

A key application of this compound in asymmetric synthesis is its conversion to the corresponding meso-anhydride, followed by an enantioselective ring-opening reaction. This process, often catalyzed by chiral organic molecules, yields chiral half-esters with high enantiomeric excess (ee). These chiral half-esters are versatile intermediates that can be further elaborated into a variety of complex chiral molecules.

The enantioselective ring opening of cis-2,3-dimethylsuccinic anhydride has been successfully achieved using monomeric quinidine-derived organocatalysts. The choice of catalyst and nucleophile (alcohol) significantly influences both the conversion and the enantioselectivity of the reaction.

Conceptual Overview of Asymmetric Synthesis using a Chiral Auxiliary

Asymmetric_Synthesis_Concept sub Prochiral Substrate (A) adduct Covalent Adduct (Xc-A) sub->adduct Attachment aux Chiral Auxiliary (Xc) aux->adduct product_adduct Diastereomerically Enriched Adduct (Xc-A) adduct->product_adduct Asymmetric Reaction reagent Reagent reagent->adduct product Chiral Product (A) product_adduct->product Cleavage recycled_aux Recycled Auxiliary (Xc) product_adduct->recycled_aux

Caption: Conceptual workflow of asymmetric synthesis.

Quantitative Data: Catalyst Screening for Desymmetrization

The following table summarizes the results of a catalyst screening for the enantioselective ring opening of cis-2,3-dimethylsuccinic anhydride with methanol and 2,2,2-trifluoroethanol, highlighting the efficacy of various monomeric quinidine-derived catalysts.

EntryCatalystNucleophileTime (h)Conversion (%)ee (%)
1QD-ADMeOH259990
2QD-(-)-MNMeOH79991
3QD-(+)-MNMeOH79991
4QD-PPMeOH79992
5QD-TBMeOH79993
6QD-IPMeOH79993
7QD-PCMeOH79994
8QD-ADCF₃CH₂OH2410095
9QD-(-)-MNCF₃CH₂OH2410096
10QD-(+)-MNCF₃CH₂OH2410096
11QD-PPCF₃CH₂OH2410097
12QD-TBCF₃CH₂OH2410098
13QD-IPCF₃CH₂OH2410098
14QD-PCCF₃CH₂OH2410099

Data sourced from Chemical Reviews.

Experimental Protocols

4.1. Preparation of meso-2,3-Dimethylsuccinic Anhydride

Meso-2,3-dimethylsuccinic anhydride can be prepared from this compound through dehydration. A common method involves heating the diacid with a dehydrating agent such as acetyl chloride or acetic anhydride.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add acetyl chloride (2.0-3.0 eq) to the flask.

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess acetyl chloride and acetic acid byproduct under reduced pressure.

  • The crude anhydride can be purified by recrystallization or sublimation to yield the pure meso-2,3-dimethylsuccinic anhydride.

4.2. General Protocol for Enantioselective Ring Opening of meso-2,3-Dimethylsuccinic Anhydride

The following is a general protocol for the cinchona alkaloid-mediated enantioselective ring opening of meso-2,3-dimethylsuccinic anhydride with an alcohol, adapted from established procedures for similar substrates.

Materials:

  • meso-2,3-Dimethylsuccinic anhydride

  • Chiral quinidine-derived catalyst (e.g., QD-PC)

  • Anhydrous alcohol (e.g., methanol or 2,2,2-trifluoroethanol)

  • Anhydrous solvent (e.g., diethyl ether)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral quinidine-derived catalyst (0.1 eq) in the anhydrous solvent.

  • Add meso-2,3-dimethylsuccinic anhydride (1.0 eq) to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture to the desired temperature (e.g., room temperature, as indicated in the screening data).

  • Add the anhydrous alcohol (10.0 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude chiral half-ester can be purified by column chromatography on silica gel.

  • The enantiomeric excess of the product can be determined by chiral HPLC analysis.

Experimental Workflow for Desymmetrization

Desymmetrization_Workflow start Start step1 Dissolve Chiral Catalyst in Anhydrous Solvent start->step1 step2 Add meso-2,3-Dimethylsuccinic Anhydride step1->step2 step3 Cool to Reaction Temperature step2->step3 step4 Add Anhydrous Alcohol Dropwise step3->step4 step5 Monitor Reaction (TLC/HPLC) step4->step5 step6 Quench Reaction (aq. NH4Cl) step5->step6 Reaction Complete step7 Work-up and Extraction step6->step7 step8 Purification (Column Chromatography) step7->step8 step9 Analysis (Chiral HPLC for ee) step8->step9 end End step9->end

Caption: Experimental workflow for desymmetrization.

Conclusion

The enantioselective desymmetrization of meso-2,3-dimethylsuccinic anhydride provides an efficient and elegant route to valuable chiral building blocks. The use of cinchona alkaloid-derived organocatalysts allows for high conversions and excellent enantioselectivities. The resulting chiral half-esters can be readily transformed into a wide array of more complex molecules, making this methodology a powerful tool for researchers and scientists in the field of drug discovery and development. The detailed protocols and quantitative data presented herein serve as a practical guide for the application of this compound in asymmetric synthesis.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of meso-2,3-Dimethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of meso-2,3-dimethylsuccinic acid using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols detailed herein are designed to enable the unambiguous identification and stereochemical confirmation of the meso isomer, and to differentiate it from its chiral diastereomers (the racemic mixture of (2R,3R)- and (2S,3S)-2,3-dimethylsuccinic acid).

Introduction

2,3-Dimethylsuccinic acid is a dicarboxylic acid with two stereocenters, existing as a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)). The distinct stereochemistry of these isomers leads to different physical, chemical, and biological properties, making their accurate identification crucial in various fields, including drug development and materials science. NMR spectroscopy is an unparalleled tool for the stereochemical elucidation of organic molecules. This document outlines the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR techniques for the detailed analysis of this compound.

Principle of Stereochemical Differentiation by NMR

The key to distinguishing this compound from its racemic counterpart lies in the inherent symmetry of the meso isomer. Due to a center of inversion and a plane of symmetry, the two methyl groups and the two methine protons in the meso compound are chemically and magnetically equivalent. In contrast, the enantiomers of the racemic mixture lack this symmetry, resulting in chemically non-equivalent protons and carbons, leading to distinct NMR spectra.

Quantitative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its racemic diastereomers. These values are compiled from spectral databases and predictive models and may vary slightly based on solvent and concentration.

Table 1: ¹H NMR Chemical Shift Data (in DMSO-d₆)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound-COOH~12.2Broad Singlet2H
-CH-~2.61Multiplet2H
-CH₃~1.04Doublet6H
rac-2,3-Dimethylsuccinic acid-COOH~12.2Broad Singlet2H
-CH-Distinct MultipletsMultiplet2H
-CH₃Distinct DoubletsDoublet6H

Table 2: ¹³C NMR Chemical Shift Data (in DMSO-d₆)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound-C=O~175.0
-CH-~42.0
-CH₃~15.0
rac-2,3-Dimethylsuccinic acid-C=O~175.0
-CH-Distinct Signal
-CH₃Distinct Signal

Experimental Protocols

Sample Preparation

A standardized sample preparation protocol is critical for obtaining high-quality and reproducible NMR data.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) of high purity

  • 5 mm NMR tubes

  • Volumetric flask

  • Pipettes

  • Glass wool or syringe filter

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely and label it appropriately.

1D NMR Spectroscopy

Purpose: To obtain a proton NMR spectrum for chemical shift and multiplicity analysis.

Instrument Parameters (General):

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker)

  • Acquisition Time (at): 2-4 seconds

  • Relaxation Delay (d1): 1-5 seconds

  • Number of Scans (ns): 8-16 (adjust for desired signal-to-noise)

  • Spectral Width (sw): 0-14 ppm

Procedure:

  • Insert the prepared NMR sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set up the ¹H NMR experiment with the parameters listed above.

  • Acquire the Free Induction Decay (FID).

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Expected Results and Interpretation: For this compound, the ¹H NMR spectrum is expected to be simple due to the molecule's symmetry. A single multiplet for the two equivalent methine protons and a single doublet for the six equivalent methyl protons should be observed, in addition to the broad singlet for the carboxylic acid protons. The racemic mixture would show more complex multiplets and multiple doublets for the non-equivalent methine and methyl protons, respectively.

Purpose: To obtain a carbon NMR spectrum for identifying the number of unique carbon environments.

Instrument Parameters (General):

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker)

  • Acquisition Time (at): 1-2 seconds

  • Relaxation Delay (d1): 2-5 seconds

  • Number of Scans (ns): 128 or higher (adjust for sample concentration)

  • Spectral Width (sw): 0-200 ppm

Procedure:

  • Follow the same initial steps as for ¹H NMR (insertion, locking, and shimming).

  • Set up the ¹³C NMR experiment with the specified parameters.

  • Acquire the FID.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the solvent peak.

Expected Results and Interpretation: The proton-decoupled ¹³C NMR spectrum of this compound will show only three signals: one for the two equivalent carbonyl carbons, one for the two equivalent methine carbons, and one for the two equivalent methyl carbons. The racemic mixture will exhibit distinct signals for each of its non-equivalent carbons.

2D NMR Spectroscopy

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling correlations, confirming the connectivity of protons within the molecule.

Instrument Parameters (General):

  • Pulse Program: Standard COSY experiment (e.g., 'cosygp' on Bruker)

  • Number of Increments (in F1): 256-512

  • Number of Scans (ns) per Increment: 2-8

  • Relaxation Delay (d1): 1-2 seconds

  • Spectral Width (sw) in F1 and F2: Same as the optimized ¹H spectral width.

Procedure:

  • Acquire a standard ¹H NMR spectrum to determine the optimal spectral width.

  • Set up the COSY experiment with the appropriate parameters.

  • Acquire the 2D data set.

  • Process the data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions.

  • Symmetrize the spectrum if necessary.

Expected Results and Interpretation: In the COSY spectrum of this compound, a cross-peak will be observed between the methine proton multiplet and the methyl proton doublet, confirming the three-bond coupling between these protons. This simple correlation pattern reflects the symmetry of the molecule.

Purpose: To identify one-bond correlations between protons and their directly attached carbons (¹H-¹³C).

Instrument Parameters (General):

  • Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker for multiplicity editing)

  • Number of Increments (in F1): 128-256

  • Number of Scans (ns) per Increment: 4-16

  • Relaxation Delay (d1): 1-2 seconds

  • Spectral Width (sw) in F2 (¹H): Optimized ¹H spectral width.

  • Spectral Width (sw) in F1 (¹³C): 0-60 ppm (or as needed to include all aliphatic carbons).

Procedure:

  • Acquire standard ¹H and ¹³C spectra to determine the spectral widths.

  • Set up the HSQC experiment.

  • Acquire the 2D data.

  • Process the data with appropriate window functions and Fourier transformation.

Expected Results and Interpretation: The HSQC spectrum of this compound will show two cross-peaks: one correlating the methine proton signal to the methine carbon signal, and another correlating the methyl proton signal to the methyl carbon signal. If an edited HSQC is used, the methine (CH) and methyl (CH₃) correlations will appear with a positive phase, while methylene (CH₂) would have a negative phase (not present in this molecule).

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.

Instrument Parameters (General):

  • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker)

  • Number of Increments (in F1): 256-512

  • Number of Scans (ns) per Increment: 8-32

  • Relaxation Delay (d1): 1-2 seconds

  • Spectral Width (sw) in F2 (¹H): Optimized ¹H spectral width.

  • Spectral Width (sw) in F1 (¹³C): 0-180 ppm (to include the carbonyl carbons).

  • Long-range coupling delay: Optimized for a J-coupling of ~8 Hz.

Procedure:

  • Acquire standard ¹H and ¹³C spectra to determine the spectral widths.

  • Set up the HMBC experiment.

  • Acquire the 2D data.

  • Process the data.

Expected Results and Interpretation: The HMBC spectrum will provide crucial connectivity information. For this compound, the following key correlations are expected:

  • A three-bond correlation from the methyl protons to the carbonyl carbon .

  • A two-bond correlation from the methine proton to the carbonyl carbon .

  • A two-bond correlation from the methyl protons to the adjacent methine carbon . These correlations will confirm the carbon skeleton of the molecule.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_analysis Data Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter h1 ¹H NMR filter->h1 c13 ¹³C NMR filter->c13 cosy COSY h1->cosy hsqc HSQC h1->hsqc hmbc HMBC h1->hmbc c13->hsqc c13->hmbc structure Structure & Stereochemistry Confirmation cosy->structure hsqc->structure hmbc->structure

Caption: Experimental workflow for NMR analysis.

stereochem_logic cluster_observation NMR Spectral Observation cluster_conclusion Stereochemical Conclusion one_set One set of ¹H signals (1 multiplet, 1 doublet) Three ¹³C signals meso meso-isomer one_set->meso Symmetry present multiple_sets Multiple sets of ¹H signals (complex multiplets, multiple doublets) More than three ¹³C signals racemic racemic-diastereomers multiple_sets->racemic Symmetry absent

Caption: Logic for stereochemical determination.

hmbc_correlations cluster_protons ¹H Signals cluster_carbons ¹³C Signals mol HOOC CH CH₃ CH CH₃ COOH h_ch H-CH c_cooh C=O h_ch->c_cooh ²J h_ch3 H-CH₃ h_ch3->c_cooh ³J c_ch C-CH h_ch3->c_ch ²J c_ch3 C-CH₃

Caption: Key HMBC correlations for this compound.

Application Notes and Protocols for the Esterification of meso-2,3-Dimethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the esterification of meso-2,3-dimethylsuccinic acid, a key process for synthesizing derivatives used in various research and development applications, including as building blocks for novel pharmaceuticals and materials. The protocols outlined below focus on common and effective methods for the preparation of dialkyl esters of this compound.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[1] This equilibrium-driven reaction is typically pushed towards the product side by using a large excess of the alcohol, which can also serve as the solvent.[1]

Optimized Reaction Parameters

The following table summarizes the key parameters for the Fischer esterification of this compound to its dimethyl ester.

ParameterValue/ConditionRationale
Reactants This compound, MethanolMethanol serves as both the reactant and the solvent, ensuring a large molar excess to drive the reaction equilibrium.
Catalyst Concentrated Sulfuric Acid (H₂SO₄)A strong protic acid is required to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[1]
Catalyst Loading ~5-10% v/w (volume of catalyst to weight of carboxylic acid)Provides a sufficient catalytic rate without excessive charring or side reactions.
Reaction Temperature 65-70 °C (Reflux)The reaction is carried out at the boiling point of methanol to ensure an adequate reaction rate.[2]
Reaction Time 4-6 hoursReaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine completion.
Typical Yield >90%High yields can be achieved under optimized conditions.[2]
Experimental Protocol: Synthesis of Dimethyl meso-2,3-dimethylsuccinate

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an excess of anhydrous methanol (e.g., 20-50 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) using a heating mantle. Let the reaction proceed for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether.

    • Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted dicarboxylic acid), and finally with brine. Caution: CO₂ evolution may cause pressure build-up during the bicarbonate wash; vent the funnel frequently.

  • Drying and Isolation:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude dimethyl meso-2,3-dimethylsuccinate.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation A This compound + Methanol B Add H₂SO₄ (cat.) A->B C Reflux (65-70°C, 4-6h) B->C D Cool to RT C->D E Evaporate Methanol D->E F Dissolve in EtOAc E->F G Wash with H₂O, NaHCO₃, Brine F->G H Dry Organic Layer (Na₂SO₄ or MgSO₄) G->H I Filter H->I J Evaporate Solvent I->J K Dimethyl meso-2,3- dimethylsuccinate J->K

Caption: Workflow for Fischer Esterification.

Esterification using Diazomethane

For small-scale preparations and for substrates that are sensitive to acidic conditions, esterification with diazomethane is an exceptionally mild and efficient method.[3] The reaction is typically high-yielding and proceeds rapidly at room temperature.[3] However, diazomethane is highly toxic and potentially explosive, requiring specialized equipment and handling procedures.[3][4]

Reaction Parameters
ParameterValue/ConditionRationale
Reactant This compoundDiazomethane is specific for the methylation of carboxylic acids.
Reagent Diazomethane (CH₂N₂) in an ethereal solutionA highly reactive methylating agent.
Solvent Diethyl ether or a similar inert solventProvides a suitable medium for the reaction.
Reaction Temperature 0 °C to Room TemperatureThe reaction is typically fast at these temperatures.
Reaction Time Typically complete upon addition, or within a few minutesThe reaction is very rapid, indicated by the disappearance of the yellow color of diazomethane and cessation of nitrogen gas evolution.[3]
Typical Yield QuantitativeOften proceeds to completion with minimal side products.[3]
Experimental Protocol: Methylation with Diazomethane

Safety Precaution: Diazomethane is a toxic and potentially explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood using appropriate safety measures, including a blast shield and specialized glassware with flame-polished joints.[1]

Materials:

  • This compound

  • Ethereal solution of diazomethane (prepared in situ from a suitable precursor, e.g., Diazald®)

  • Diethyl ether

  • Acetic acid (for quenching)

  • Reaction vial

Procedure:

  • Dissolution: Dissolve a known quantity of this compound in diethyl ether in a suitable reaction vial.

  • Reaction: Cool the solution in an ice bath (0 °C). Add the ethereal solution of diazomethane dropwise with gentle swirling. The addition is continued until the yellow color of diazomethane persists and nitrogen gas evolution ceases.

  • Quenching: Carefully add a few drops of acetic acid to quench any excess diazomethane, which is indicated by the disappearance of the yellow color.

  • Isolation: The reaction mixture can be concentrated under a gentle stream of nitrogen or by rotary evaporation (with caution due to the potential presence of residual diazomethane) to yield the dimethyl ester. The product is often of high purity and may not require further purification.[3]

Diazomethane_Esterification_Workflow cluster_reaction Reaction (in Fume Hood) cluster_isolation Isolation A This compound in Diethyl Ether B Add Diazomethane Solution (0°C to RT) A->B C Quench with Acetic Acid B->C D Evaporate Solvent C->D E Dimethyl meso-2,3- dimethylsuccinate D->E

Caption: Diazomethane Esterification Workflow.

References

Application Notes and Protocols: Infrared Spectroscopy Analysis of Meso-2,3-Dimethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. In the pharmaceutical and chemical industries, it is a routine method for material identification, quality control, and research. Meso-2,3-dimethylsuccinic acid, a dicarboxylic acid, is a valuable building block in organic synthesis. Its stereochemistry and the presence of two carboxylic acid functional groups give rise to a characteristic infrared spectrum. These application notes provide a detailed guide to the analysis of this compound using Fourier Transform Infrared (FTIR) spectroscopy, covering sample preparation, spectral interpretation, and detailed experimental protocols.

Data Presentation: Characteristic Infrared Absorptions

The infrared spectrum of this compound is characterized by absorptions arising from the vibrational modes of its functional groups. The presence of carboxylic acid dimers due to intermolecular hydrogen bonding significantly influences the spectrum, leading to broad and complex absorption bands.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3300 - 2500Strong, Very BroadO-H stretch (in hydrogen-bonded carboxylic acid dimer)
2980 - 2870Medium to StrongC-H stretch (from methyl and methine groups)
~1710Strong, SharpC=O stretch (of the carboxylic acid dimer)[1]
~1460MediumC-H bend (asymmetric, from methyl groups)
~1420MediumC-O-H in-plane bend (coupled with C-O stretch)
~1380MediumC-H bend (symmetric, from methyl groups)
~1300Medium to StrongC-O stretch (coupled with C-O-H in-plane bend)[1]
~920Medium, BroadO-H out-of-plane bend (from the carboxylic acid dimer)[1]

Experimental Protocols

Two common methods for the analysis of solid samples by FTIR spectroscopy are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) technique.

Protocol 1: KBr Pellet Method

This traditional method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent pellet.

Materials and Equipment:

  • This compound (sample)

  • Spectroscopy grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set (e.g., 13 mm)

  • FTIR spectrometer

  • Spatula

  • Analytical balance

  • Infrared heat lamp (optional, for maintaining a dry environment)

Procedure:

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2-4 hours to remove any absorbed water. Cool and store in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be in the range of 1:100 to 1:200.

  • Grinding and Mixing: Transfer the weighed sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action should be vigorous to reduce the particle size of the sample to less than the wavelength of the incident IR radiation, which minimizes scattering.

  • Pellet Formation:

    • Carefully transfer a portion of the mixture into the pellet die.

    • Ensure the powder is evenly distributed to form a pellet of uniform thickness.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes.

    • Slowly release the pressure.

  • Pellet Inspection: A good KBr pellet should be translucent or transparent and free of cracks or cloudiness.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using an empty sample holder or a pure KBr pellet.

    • Acquire the sample spectrum. The typical scanning range is 4000-400 cm⁻¹.

  • Post-Analysis: Clean the mortar, pestle, and die set thoroughly with a suitable solvent (e.g., acetone or ethanol) and dry them completely.

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Method

ATR-FTIR is a rapid and convenient method that requires minimal sample preparation. It is suitable for analyzing solid powders and films directly.[2][3][4]

Materials and Equipment:

  • This compound (sample)

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • ATR Crystal Cleaning: Before analysis, ensure the ATR crystal surface is clean. Wipe the crystal with a lint-free tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

  • Background Spectrum: With the clean, dry ATR crystal, acquire a background spectrum. This will account for any absorptions from the crystal and the surrounding atmosphere.

  • Sample Application:

    • Place a small amount of the this compound powder directly onto the center of the ATR crystal using a clean spatula.

    • Ensure that the sample covers the entire crystal surface for reproducible results.

  • Applying Pressure:

    • Lower the pressure clamp of the ATR accessory to apply firm and even pressure on the solid sample.

    • This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.[2]

  • Spectral Acquisition:

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Post-Analysis:

    • Release the pressure clamp and carefully remove the sample from the crystal surface.

    • Clean the ATR crystal thoroughly with a solvent-dampened wipe as described in step 1.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the infrared spectroscopy analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation start Start: Obtain this compound Sample method_choice Choose Analysis Method start->method_choice kbr_prep KBr Pellet Preparation: 1. Weigh Sample & KBr 2. Grind & Mix 3. Press Pellet method_choice->kbr_prep KBr atr_prep ATR Sample Preparation: 1. Clean ATR Crystal 2. Apply Sample Powder method_choice->atr_prep ATR background_scan Acquire Background Spectrum kbr_prep->background_scan atr_prep->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan data_processing Data Processing: - Baseline Correction - Peak Picking sample_scan->data_processing peak_assignment Peak Assignment & Vibrational Mode Analysis data_processing->peak_assignment structural_elucidation Structural Confirmation peak_assignment->structural_elucidation end End: Report Results structural_elucidation->end

Caption: Workflow for FTIR analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of meso-2,3-Dimethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of meso-2,3-dimethylsuccinic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Catalytic Hydrogenation of 2,3-Dimethylmaleic Anhydride or Acid: This is a stereospecific method where the cis-configuration of 2,3-dimethylmaleic anhydride or acid leads to the desired meso-diastereomer of the product upon syn-addition of hydrogen.

  • Oxidation of 2,3-Dimethyl-2-butene: This method involves the cleavage of the double bond in 2,3-dimethyl-2-butene using strong oxidizing agents to form the dicarboxylic acid.

Q2: How can I synthesize the precursor, 2,3-dimethylmaleic anhydride?

A2: 2,3-Dimethylmaleic anhydride can be prepared from maleic anhydride. The reaction is typically carried out in the presence of specific amines, such as 2-aminopyridine, followed by treatment with sulfuric acid.

Q3: What is the best method for purifying the final this compound product?

A3: Recrystallization is the most common and effective method for purifying this compound. Suitable solvent systems include ethanol/ether or ethanol/chloroform.

Q4: Are there any known biological roles for this compound?

A4: While this compound itself is not known to be a key player in major signaling pathways, its structure as a succinic acid derivative suggests it can be metabolized in pathways related to the tricarboxylic acid (TCA) cycle. A closely related compound, meso-2,3-dimercaptosuccinic acid (DMSA), is a well-known chelating agent used in the treatment of heavy metal poisoning.

Troubleshooting Guides

Issue 1: Low Yield in Catalytic Hydrogenation of 2,3-Dimethylmaleic Anhydride

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Inactivity or Poisoning - Ensure the catalyst (e.g., Pd/C, PtO2) is fresh and has been stored under appropriate conditions. - Use high-purity hydrogen and solvents to avoid catalyst poisons like sulfur compounds. - Consider a higher catalyst loading, but be mindful of potential side reactions.
Incomplete Reaction - Increase the reaction time and monitor the progress by TLC or NMR. - Increase the hydrogen pressure to enhance the rate of hydrogenation. - Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Suboptimal Reaction Temperature - While hydrogenation is often performed at room temperature, gentle heating may increase the reaction rate. However, excessively high temperatures can lead to side reactions or catalyst degradation.
Formation of Side Products - Over-reduction to the corresponding diol can occur under harsh conditions. Use milder conditions (lower temperature and pressure). - Isomerization of the starting material or product can be an issue. Ensure the stereochemistry of the starting material is correct.
Issue 2: Formation of Diastereomeric Impurities

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of trans-isomer in Starting Material - Ensure the starting 2,3-dimethylmaleic anhydride or acid is of high purity and free from the trans-isomer (fumaric acid derivative), which would lead to the racemic product.
Isomerization During Reaction - Certain catalysts or reaction conditions (e.g., high temperatures, acidic or basic media) can promote isomerization. Use neutral reaction conditions and moderate temperatures.
Inefficient Purification - Optimize the recrystallization procedure. A slow cooling rate generally favors the formation of purer crystals. - Consider using a different solvent system for recrystallization to improve the separation of diastereomers.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2,3-Dimethylmaleic Anhydride

This protocol is adapted from standard procedures for the hydrogenation of maleic anhydride.

Materials:

  • 2,3-Dimethylmaleic anhydride

  • Palladium on carbon (5% or 10% Pd/C)

  • Anhydrous ethyl acetate or ethanol

  • Hydrogen gas

  • Filtration aid (e.g., Celite®)

Procedure:

  • In a hydrogenation flask, dissolve 2,3-dimethylmaleic anhydride in a suitable solvent (e.g., anhydrous ethyl acetate).

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading can typically range from 1 to 5 mol%.

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times to ensure an inert atmosphere is replaced with hydrogen).

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or NMR.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization.

Quantitative Data for Optimization of Hydrogenation:

The following table presents parameters that can be adjusted to optimize the yield of this compound. Optimal conditions should be determined empirically.

Parameter Range Considerations
Catalyst Pd/C, PtO2, Rh/CPd/C is a common choice. Platinum and rhodium catalysts may also be effective.
Catalyst Loading 1 - 10 mol%Higher loading can increase reaction rate but also cost.
Solvent Ethyl Acetate, Ethanol, Acetic AcidThe choice of solvent can affect reaction rate and product solubility.
Hydrogen Pressure 1 - 10 atmHigher pressure generally increases the reaction rate.
Temperature 20 - 60 °CHigher temperatures can increase the rate but may also lead to side reactions.
Reaction Time 2 - 24 hoursMonitor reaction to completion to avoid under- or over-reaction.

Visualizations

experimental_workflow Experimental Workflow for Catalytic Hydrogenation cluster_synthesis Synthesis Start Start Dissolve Dissolve 2,3-Dimethylmaleic Anhydride in Solvent Start->Dissolve Add_Catalyst Add Pd/C Catalyst (under inert atmosphere) Dissolve->Add_Catalyst Hydrogenation Pressurize with H2 and Stir Add_Catalyst->Hydrogenation Monitor Monitor Reaction Progress (TLC, NMR) Hydrogenation->Monitor Filter Filter through Celite® to Remove Catalyst Monitor->Filter Reaction Complete Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize Crude Product Evaporate->Recrystallize Product Pure this compound Recrystallize->Product troubleshooting_logic Troubleshooting Logic for Low Yield Low_Yield Low Yield Check_Catalyst Check Catalyst Activity Low_Yield->Check_Catalyst Check_Reaction_Conditions Review Reaction Conditions Low_Yield->Check_Reaction_Conditions Check_Purity Analyze Purity of Starting Material Low_Yield->Check_Purity Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Use_Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Use_Fresh_Catalyst Increase_Pressure_Time Increase H2 Pressure/Time Check_Reaction_Conditions->Increase_Pressure_Time Optimize_Temp Optimize Temperature Check_Reaction_Conditions->Optimize_Temp Purify_Start Purify Starting Material Check_Purity->Purify_Start metabolic_pathway Potential Metabolic Fate of Succinate Derivatives meso_DMSA This compound Succinyl_CoA Succinyl-CoA meso_DMSA->Succinyl_CoA Activation Succinate Succinate Succinyl_CoA->Succinate Conversion TCA_Cycle TCA Cycle Fumarate Fumarate TCA_Cycle->Fumarate Succinate->TCA_Cycle

Technical Support Center: Purification of meso-2,3-Dimethylsuccinic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of meso-2,3-dimethylsuccinic acid. This guide is intended for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure the successful recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its recrystallization?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate recrystallization solvent and conditions. Key properties are summarized below.

PropertyValue
Molecular FormulaC₆H₁₀O₄
Molecular Weight146.14 g/mol
Melting Point~200 °C (with decomposition)[1][2]
AppearanceWhite to off-white solid[3]
Water Solubility300 g/L at 15 °C[3]

Q2: What is the ideal solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For this compound, water is a suitable solvent. Additionally, mixed solvent systems such as ethanol/diethyl ether or ethanol/chloroform can be effective. The choice of solvent may depend on the impurities present.

Q3: My compound is not crystallizing out of solution upon cooling. What should I do?

A3: This is a common issue that can arise from several factors.[4][5] Firstly, you may have used too much solvent. To address this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again. Secondly, the solution may be supersaturated.[4][5] In this case, you can induce crystallization by scratching the inner wall of the flask with a glass rod at the surface of the solution or by adding a "seed" crystal of pure this compound.

Q4: The recrystallized product appears oily or has a lower-than-expected melting point. What is the likely cause?

A4: The presence of an oily substance, a condition known as "oiling out," or a depressed melting point often indicates the presence of impurities.[6] "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated. To remedy this, try redissolving the material in more solvent and allowing it to cool more slowly.[5][6] A lower melting point suggests that the compound is not yet pure, and a second recrystallization may be necessary.

Data Presentation

Qualitative Solubility of this compound
SolventPolaritySolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
WaterHighModerately SolubleHighly SolubleGood
EthanolHighSolubleHighly SolubleGood (as a primary solvent in a mixed system)
MethanolHighSolubleHighly SolublePotentially suitable, similar to ethanol
AcetoneMediumSparingly SolubleSolubleMay be suitable
Ethyl AcetateMediumSparingly SolubleSolubleMay be suitable
Diethyl EtherLowInsolubleSparingly SolubleGood (as an anti-solvent in a mixed system)
ChloroformLowInsolubleSparingly SolubleGood (as an anti-solvent in a mixed system)
HexaneLowInsolubleInsolubleUnsuitable

Experimental Protocols

Protocol 1: Recrystallization from Water
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot water until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Diethyl Ether)
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Precipitation: While the ethanol solution is still warm, slowly add diethyl ether dropwise until the solution becomes slightly turbid. If too much ether is added and the product precipitates, add a small amount of hot ethanol to redissolve it.[7]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold diethyl ether.

  • Drying: Dry the purified crystals.

Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve hot_filtration Hot filtration needed? dissolve->hot_filtration perform_hot_filtration Perform hot filtration hot_filtration->perform_hot_filtration Yes cool_solution Cool solution to room temperature, then in ice bath hot_filtration->cool_solution No perform_hot_filtration->cool_solution oiling_out Compound 'oils out'? cool_solution->oiling_out crystals_form Crystals form? no_crystals No Crystals Formed crystals_form->no_crystals No collect_crystals Collect crystals by vacuum filtration crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Too much solvent? - Supersaturated? no_crystals->troubleshoot_no_crystals boil_off_solvent Boil off some solvent troubleshoot_no_crystals->boil_off_solvent induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal troubleshoot_no_crystals->induce_crystallization boil_off_solvent->cool_solution induce_crystallization->cool_solution wash_crystals Wash with ice-cold solvent collect_crystals->wash_crystals dry_crystals Dry crystals wash_crystals->dry_crystals end Pure Crystals Obtained dry_crystals->end oiling_out->crystals_form No oiled_out Oiling Out Occurred oiling_out->oiled_out Yes troubleshoot_oiling_out Troubleshoot: - Reheat and add more solvent - Cool more slowly oiled_out->troubleshoot_oiling_out troubleshoot_oiling_out->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Overcoming challenges in the stereoselective synthesis of meso-2,3-Dimethylsuccinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the stereoselective synthesis of meso-2,3-dimethylsuccinic acid. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to facilitate successful synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the stereoselective hydrogenation of dimethylmaleic anhydride.

Problem Possible Causes Solutions
Low Diastereoselectivity (High proportion of dl-racemic product) 1. Inappropriate Catalyst: The chosen catalyst may not provide sufficient steric hindrance to direct the syn-addition of hydrogen. 2. Incorrect Solvent Polarity: The solvent can influence the conformation of the substrate on the catalyst surface. 3. High Hydrogen Pressure or Temperature: Extreme conditions can reduce the selectivity of the hydrogenation.1. Catalyst Selection: Employ a heterogeneous catalyst known for syn-addition, such as Palladium on Carbon (Pd/C) or a Nickel-based catalyst (e.g., Ni/CeO₂-δ). The catalyst support can also influence selectivity. 2. Solvent Optimization: Test a range of solvents with varying polarities. Non-polar solvents may favor a conformation that leads to the desired meso product. 3. Reaction Condition Optimization: Perform the reaction at lower pressures and temperatures to enhance selectivity. Monitor the reaction progress to avoid over-reduction or side reactions.
Low Yield of 2,3-Dimethylsuccinic Acid 1. Incomplete Reaction: Insufficient reaction time, temperature, or catalyst activity. 2. Catalyst Poisoning: Impurities in the starting materials or solvent can deactivate the catalyst. 3. Product Loss During Workup: The product may be partially soluble in the workup solvents.1. Optimize Reaction Time and Temperature: Monitor the reaction by TLC or ¹H NMR to determine the optimal reaction time. A modest increase in temperature may be necessary if the reaction is sluggish. 2. Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and anhydrous. 3. Workup Procedure: Carefully select extraction solvents and perform multiple extractions to ensure complete recovery of the product. Acidify the aqueous layer to a pH of ~2 to ensure the dicarboxylic acid is fully protonated before extraction.
Difficulty in Purifying this compound 1. Similar Physical Properties of Diastereomers: The meso and dl-racemic forms may have similar solubilities, making separation by simple crystallization challenging.1. Fractional Crystallization: This is often the most direct method. The success of this technique is highly dependent on the choice of solvent and the temperature profile of the crystallization process. The meso isomer, being more symmetrical, often has a higher melting point and may be less soluble in certain solvents.[1] 2. Diastereomeric Salt Formation: Convert the mixture of diacids into diastereomeric salts by reacting them with a single enantiomer of a chiral base. These salts can then be separated by fractional crystallization due to their different physical properties.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the key challenge in the synthesis of this compound?

A1: The primary challenge is controlling the stereochemistry of the reaction to selectively form the meso diastereomer over the racemic mixture of (2R,3R)- and (2S,3S)-2,3-dimethylsuccinic acid. This requires a diastereoselective synthetic route.

Q2: Why is the stereochemistry of 2,3-dimethylsuccinic acid important?

A2: The stereochemistry of a molecule dictates its three-dimensional arrangement, which in turn determines its physical, chemical, and biological properties. For applications in drug development and materials science, having a stereochemically pure compound is often crucial. Meso compounds are achiral diastereomers of chiral stereoisomers and exhibit different properties from their chiral counterparts.[4]

Q3: What are the common starting materials for the stereoselective synthesis of this compound?

A3: A common and effective starting material is dimethylmaleic anhydride, which has the two methyl groups in a cis configuration.[5] Catalytic hydrogenation of the double bond in this molecule from the less sterically hindered face can lead to the syn-addition of hydrogen, yielding the desired meso product.

Q4: How can I confirm the stereochemistry of my final product?

A4: The stereochemistry can be confirmed using a combination of spectroscopic and physical methods:

  • ¹H NMR Spectroscopy: The symmetry of the meso isomer often results in a simpler spectrum compared to the dl-racemic mixture.

  • Melting Point: The melting point of this compound is approximately 200 °C (with decomposition), which can be compared to literature values.[6] The racemic mixture has a different melting point.

  • X-ray Crystallography: This is the most definitive method for determining the stereochemistry of a crystalline solid.

Q5: What safety precautions should be taken when working with the reagents for this synthesis?

A5: Dimethylmaleic anhydride can be irritating to the skin and eyes.[7] Hydrogenation reactions should be carried out in a well-ventilated fume hood using appropriate high-pressure equipment and with proper safety precautions for handling flammable gases. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Protocols

Protocol 1: Synthesis of Dimethylmaleic Anhydride from Maleic Anhydride

This protocol is based on the dimerization of maleic anhydride.

Materials:

  • Maleic anhydride

  • 2-Aminopyridine (catalyst)

  • Sulfuric acid

  • Anhydrous acetic acid[8]

Procedure:

  • A solution of maleic anhydride and a catalytic amount of 2-aminopyridine in anhydrous acetic acid is refluxed.[8]

  • The reaction progress is monitored by TLC.

  • After completion, the acetic acid is removed under reduced pressure.

  • The residue is treated with sulfuric acid and then subjected to steam distillation to isolate the dimethylmaleic anhydride.[8]

  • The crude product can be further purified by crystallization.

Protocol 2: Stereoselective Hydrogenation of Dimethylmaleic Anhydride to this compound

This protocol is a general guideline for the catalytic hydrogenation.

Materials:

  • Dimethylmaleic anhydride

  • Palladium on carbon (5 wt% Pd/C) or Nickel-based catalyst

  • Ethyl acetate (or other suitable solvent)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, dissolve dimethylmaleic anhydride in ethyl acetate.

  • Add the Pd/C catalyst to the solution.

  • Seal the reactor and purge with nitrogen gas to remove air, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).[9][10]

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[9][10]

  • Monitor the reaction progress by taking aliquots and analyzing by TLC or ¹H NMR.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by fractional crystallization to isolate the meso isomer.

Quantitative Data

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) CAS Number
This compoundC₆H₁₀O₄146.14~200 (dec.)[6]608-40-2
Dimethylmaleic anhydrideC₆H₆O₃126.1196766-39-2[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Dimethylmaleic Anhydride cluster_hydrogenation Stereoselective Hydrogenation cluster_purification Purification MA Maleic Anhydride Cat 2-Aminopyridine (cat.) Anhydrous Acetic Acid MA->Cat Reflux Reflux Cat->Reflux Workup1 Workup & Purification Reflux->Workup1 DMA Dimethylmaleic Anhydride Workup1->DMA DMA_start Dimethylmaleic Anhydride Catalyst Pd/C, H₂ DMA_start->Catalyst Reaction Hydrogenation (High Pressure Reactor) Catalyst->Reaction Workup2 Filtration & Solvent Removal Reaction->Workup2 Crude Crude Product (meso & dl mixture) Workup2->Crude Crude_in Crude_in Purify Fractional Crystallization Meso This compound Purify->Meso Crude_in->Purify troubleshooting_guide Problem Low Diastereoselectivity? Cause1 Inappropriate Catalyst Problem->Cause1 Cause2 Incorrect Solvent Problem->Cause2 Cause3 Harsh Conditions Problem->Cause3 Solution1 Use Pd/C or Ni-based catalyst Cause1->Solution1 Solution2 Optimize Solvent Polarity Cause2->Solution2 Solution3 Lower Temp. & Pressure Cause3->Solution3

References

Troubleshooting low yield in the synthesis of dimethyl 2,2-dimethylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl 2,2-dimethylsuccinate. The following information is designed to help you diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing dimethyl 2,2-dimethylsuccinate?

A1: The most widely used method for the synthesis of dimethyl 2,2-dimethylsuccinate is the Fischer esterification of 2,2-dimethylsuccinic acid. This reaction involves heating the dicarboxylic acid in an excess of dry methanol with a catalytic amount of a strong acid, typically concentrated sulfuric acid.[1]

Q2: What are the primary factors that influence the yield of the Fischer esterification for this compound?

A2: The primary factors influencing the yield are the extent to which the reaction reaches equilibrium and the effectiveness of the workup procedure. Key variables include reaction time, temperature, the concentration of the acid catalyst, and the rigorous exclusion of water from the reaction mixture.[1][2] The presence of water can shift the equilibrium back towards the reactants, thereby reducing the yield of the ester.[1]

Q3: Are there any significant side reactions to be aware of during the synthesis of dimethyl 2,2-dimethylsuccinate?

A3: For the Fischer esterification of 2,2-dimethylsuccinic acid, the primary competing reaction is the reverse reaction, i.e., the hydrolysis of the ester back to the carboxylic acid. Incomplete esterification can also result in the formation of the mono-ester, methyl 2,2-dimethylsuccinate, as an intermediate. However, given sufficient reaction time, the reaction should proceed to the diester.

Troubleshooting Low Yield

Issue: I am experiencing a low yield in the synthesis of dimethyl 2,2-dimethylsuccinate via Fischer esterification.

Below are potential causes and recommended solutions to improve your reaction outcome.

Troubleshooting Guide
Potential Cause Recommended Solutions & Explanations
Incomplete Reaction Insufficient Reflux Time: Ensure the reaction is refluxed for an adequate duration. A typical reported time is 5 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine when the starting material has been consumed. Inadequate Catalyst Amount: While catalytic, an insufficient amount of sulfuric acid can lead to slow reaction rates.[1] A typical protocol suggests using a catalytic amount, for example, 15 drops of concentrated sulfuric acid for a reaction at the scale of 4.0 g of 2,2-dimethylsuccinic acid.[1] Low Reaction Temperature: The reaction should be maintained at a steady reflux. Ensure your heating apparatus is set to a temperature that sustains the boiling of methanol.
Water Contamination Use of Wet Reagents/Glassware: The presence of water can reverse the esterification reaction.[1] Ensure that the 2,2-dimethylsuccinic acid is dry, use anhydrous methanol, and dry all glassware in an oven prior to use.
Losses During Workup Incomplete Extraction: The product needs to be thoroughly extracted from the aqueous layer after neutralization. Use an appropriate organic solvent like ethyl acetate and perform multiple extractions to ensure complete recovery.[1] Emulsion Formation: Emulsions can form during the washing steps, trapping the product. To break emulsions, you can add brine (saturated NaCl solution) or allow the mixture to stand for a longer period. Product Volatility: While dimethyl 2,2-dimethylsuccinate is not extremely volatile, some loss can occur during solvent removal under high vacuum and elevated temperatures. Use a rotary evaporator at a moderate temperature and pressure.
Impure Starting Material Purity of 2,2-Dimethylsuccinic Acid: Impurities in the starting material can interfere with the reaction or complicate purification. Ensure the 2,2-dimethylsuccinic acid is of high purity. If necessary, purify the starting material by recrystallization before use.

Experimental Protocols

Detailed Protocol for Fischer Esterification of 2,2-Dimethylsuccinic Acid

This protocol is adapted from established procedures for the synthesis of dimethyl 2,2-dimethylsuccinate.[1]

Materials:

  • 2,2-Dimethylsuccinic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,2-dimethylsuccinic acid (e.g., 4.0 g, 27.4 mmol) in dry methanol (50 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 15 drops) to the solution.

  • Heat the mixture to reflux and maintain the reflux for 5 hours. It is advisable to monitor the reaction's progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the solution using a rotary evaporator to remove the excess methanol.

  • Redissolve the oily residue in ethyl acetate (e.g., 50 mL).

  • Transfer the ethyl acetate solution to a separatory funnel and wash it successively with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield dimethyl 2,2-dimethylsuccinate.

Quantitative Data

Product Starting Materials Catalyst/Conditions Yield Reference
Dimethyl succinylsuccinateDimethyl succinate, Sodium methoxideMethanol, 140°C, 1.5h69.96%[3]
Dimethyl succinylsuccinateDimethyl succinate, Sodium methoxide, Liquid paraffin135-140°C, 2h85.71%[3]
Dimethyl itaconateItaconic acid, MethanolResin catalyst, 120°C, 9h>75%[4]

Visualizations

Experimental Workflow for the Synthesis of Dimethyl 2,2-Dimethylsuccinate

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_product Product dissolve Dissolve 2,2-dimethylsuccinic acid in dry methanol add_catalyst Add catalytic H₂SO₄ dissolve->add_catalyst reflux Reflux for 5 hours add_catalyst->reflux cool Cool to room temperature reflux->cool evaporate Remove methanol via rotary evaporation cool->evaporate redissolve Redissolve in ethyl acetate evaporate->redissolve wash_bicarb Wash with sat. NaHCO₃ redissolve->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over anhydrous MgSO₄ wash_brine->dry filter Filter dry->filter final_evaporation Remove ethyl acetate via rotary evaporation filter->final_evaporation product Dimethyl 2,2-dimethylsuccinate final_evaporation->product

Caption: Workflow for the synthesis of dimethyl 2,2-dimethylsuccinate.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Dimethyl 2,2-dimethylsuccinate check_reaction Was the reaction complete? start->check_reaction check_workup Were there issues during workup? check_reaction->check_workup Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_reagents Were reagents and glassware dry? check_workup->check_reagents No workup_loss Losses During Workup check_workup->workup_loss Yes water_contamination Water Contamination check_reagents->water_contamination No success Improved Yield check_reagents->success Yes increase_time Increase reflux time and monitor by TLC incomplete_reaction->increase_time increase_catalyst Ensure adequate catalyst amount incomplete_reaction->increase_catalyst increase_time->success increase_catalyst->success thorough_extraction Perform multiple extractions workup_loss->thorough_extraction break_emulsion Use brine to break emulsions workup_loss->break_emulsion thorough_extraction->success break_emulsion->success dry_reagents Use anhydrous reagents and oven-dried glassware water_contamination->dry_reagents dry_reagents->success

Caption: Troubleshooting decision tree for low reaction yield.

References

Optimizing reaction conditions for the synthesis of 2,3-dimethylbutadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dimethylbutadiene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2,3-dimethylbutadiene, particularly via the acid-catalyzed dehydration of pinacol.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 2,3-Dimethylbutadiene 1. Suboptimal Reaction Temperature: Incorrect temperature can favor side reactions. 2. Inefficient Dehydration Catalyst: The chosen acid catalyst may not be effective. 3. Pinacol Rearrangement: Formation of the primary byproduct, pinacolone, reduces the yield.[1][2] 4. Incomplete Reaction: Insufficient reaction time or heating. 5. Loss during Workup: Product may be lost during extraction and distillation.1. Optimize Temperature: For the dehydration of pinacol, maintain a distillation temperature that allows for the removal of the lower-boiling 2,3-dimethylbutadiene (b.p. 69-70.5°C) as it forms, while minimizing the codistillation of pinacolone (b.p. 106°C).[3] 2. Catalyst Selection: A variety of acid catalysts can be used, including hydrobromic acid, sulfuric acid, and acid potassium sulfate.[3] If one is proving ineffective, consider alternatives. For example, 48% hydrobromic acid is a commonly cited catalyst.[3][4] 3. Vigorous Conditions: While pinacol rearrangement is a competing reaction, more vigorous conditions (e.g., higher temperatures) can favor the dehydration to the diene.[2] However, this must be balanced with the risk of polymerization. 4. Monitor Reaction Progress: Ensure the reaction is heated for a sufficient duration. For the hydrobromic acid method, distillation can take approximately 2 hours.[3] 5. Careful Workup: During the workup, ensure efficient separation of the organic and aqueous layers. Wash the organic layer carefully and dry it thoroughly before the final fractional distillation.[3]
Product is Contaminated with Pinacolone 1. Reaction Conditions Favoring Rearrangement: The choice of acid and temperature can influence the ratio of elimination to rearrangement.[1] 2. Inefficient Fractional Distillation: The boiling points of 2,3-dimethylbutadiene and pinacolone are significantly different, but a poorly packed or inefficient distillation column can lead to incomplete separation.1. Adjust Reaction Conditions: While difficult to eliminate completely, adjusting the reaction conditions may shift the equilibrium away from pinacolone formation. 2. Improve Distillation: Use a well-packed fractionating column (e.g., with glass helices) and maintain a slow and steady distillation rate to ensure a clean separation of the product from the higher-boiling pinacolone.[3]
Polymerization of the Product 1. High Temperatures: 2,3-dimethylbutadiene can polymerize, especially at elevated temperatures.[5] 2. Presence of Acidic Residues: Traces of the acid catalyst can promote polymerization. 3. Improper Storage: Exposure to air and light over time can lead to polymerization.1. Control Distillation Temperature: Collect the distillate at the lowest possible temperature that allows for efficient separation. 2. Neutralize and Wash: During the workup, thoroughly wash the crude product to remove any residual acid. 3. Add an Inhibitor: For storage, add a small amount of an inhibitor like hydroquinone.[3] Store the purified diene in a refrigerator.[3]
Two Layers Form in the Distillate Codistillation of Water: The dehydration reaction produces water, which will distill over with the organic product.This is an expected outcome. Separate the upper, non-aqueous layer from the lower aqueous layer using a separatory funnel.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing 2,3-dimethylbutadiene?

A1: The most frequently cited and convenient laboratory-scale synthesis is the acid-catalyzed dehydration of pinacol (2,3-dimethylbutane-2,3-diol).[1][3] This reaction, however, often competes with the pinacol rearrangement, which forms pinacolone as a major byproduct.[1][2]

Q2: Which acid catalysts are effective for the dehydration of pinacol?

A2: A range of catalysts have been successfully employed, including:

  • Hydrobromic acid (HBr)[3][4]

  • Sulfuric acid (H₂SO₄)[3]

  • Hydriodic acid (HI)[3]

  • Acid potassium sulfate[3]

  • Alumina at high temperatures (400°C)[3]

Q3: What are the typical yields for the synthesis of 2,3-dimethylbutadiene from pinacol?

A3: Using the hydrobromic acid catalyzed dehydration of pinacol, yields of 55-60% of 2,3-dimethylbutadiene can be expected.[3] The reaction also produces pinacolone in yields of approximately 22-25%.[3]

Q4: How can I minimize the formation of the pinacolone byproduct?

A4: While the pinacol rearrangement is a competing reaction, its formation can be minimized by carefully controlling the reaction conditions.[1] Using a fractional distillation setup allows for the continuous removal of the lower-boiling 2,3-dimethylbutadiene as it is formed, which can help to shift the equilibrium towards the desired product.[3]

Q5: What is the best way to purify the crude 2,3-dimethylbutadiene?

A5: After the initial distillation from the reaction mixture, the crude product should be washed with water to remove any water-soluble impurities and residual acid.[3][4] It should then be dried over an anhydrous drying agent like calcium chloride or magnesium sulfate.[3][4] The final purification step is a careful fractional distillation to separate the 2,3-dimethylbutadiene (b.p. 69-70.5°C) from any remaining starting material and the pinacolone byproduct (b.p. 106°C).[3]

Q6: How should I store the purified 2,3-dimethylbutadiene?

A6: 2,3-Dimethylbutadiene is prone to polymerization. For short-term storage, it should be kept in a refrigerator.[3] For longer-term storage, a small amount of an inhibitor, such as hydroquinone, should be added.[3]

Experimental Protocols

Synthesis of 2,3-Dimethylbutadiene via Dehydration of Pinacol with Hydrobromic Acid

This protocol is adapted from Organic Syntheses.[3]

Materials:

  • Pinacol (anhydrous): 354 g (3 moles)

  • 48% Hydrobromic acid: 10 mL

  • Boiling chips

  • Hydroquinone: 0.5 g

  • Anhydrous calcium chloride: 15 g

Equipment:

  • 2-L round-bottomed flask

  • Packed fractionating column

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle or Bunsen burner

  • Separatory funnel

  • 1-L round-bottomed flask for final distillation

Procedure:

  • Place 354 g of pinacol, 10 mL of 48% hydrobromic acid, and a few boiling chips into a 2-L round-bottomed flask fitted with a packed fractionating column.

  • Heat the flask gently. The rate of distillation should be approximately 20-30 drops per minute.

  • Collect the distillate until the temperature at the distillation head reaches 95°C. This process will take about 2 hours.

  • Transfer the collected distillate to a separatory funnel. Two layers will be present.

  • Separate and discard the lower aqueous layer.

  • Wash the upper organic layer twice with 100-mL portions of water.

  • Transfer the organic layer to a clean, dry flask. Add 0.5 g of hydroquinone and 15 g of anhydrous calcium chloride. Allow the mixture to stand overnight to dry.

  • Set up for fractional distillation using a 1-L flask and the same column.

  • Filter the dried liquid into the distillation flask and add fresh boiling chips.

  • Carefully distill the mixture, collecting the fraction that boils between 69-70.5°C. This is the purified 2,3-dimethylbutadiene.

Expected Yields:

Fraction Boiling Point (°C) Yield (g) Yield (%)
2,3-Dimethylbutadiene69-70.5135-14755-60
Pinacolone105-10666-7522-25
Data sourced from Organic Syntheses.[3]

Visualizations

Pinacol_Reaction_Pathway Pinacol Pinacol (2,3-Dimethylbutane-2,3-diol) Protonated_Pinacol Protonated Pinacol Pinacol->Protonated_Pinacol + H⁺ Carbocation_1 Tertiary Carbocation Protonated_Pinacol->Carbocation_1 - H₂O Dimethylbutadiene 2,3-Dimethylbutadiene (Product) Carbocation_1->Dimethylbutadiene Elimination (-H⁺) Pinacolone_Intermediate Resonance-Stabilized Cation Carbocation_1->Pinacolone_Intermediate 1,2-Methyl Shift (Pinacol Rearrangement) Pinacolone Pinacolone (Byproduct) Pinacolone_Intermediate->Pinacolone - H⁺ Synthesis_Workflow Start Start: Mix Pinacol and HBr in Flask Reaction Heat Mixture & Distill (Collect up to 95°C) Start->Reaction Workup Workup: Separate Aqueous Layer Reaction->Workup Wash Wash Organic Layer with Water Workup->Wash Dry Dry with CaCl₂ (Add Hydroquinone) Wash->Dry Purification Final Fractional Distillation Dry->Purification Product Collect Product (69-70.5°C) Purification->Product

References

Technical Support Center: Synthesis of meso-2,3-Dimethylsuccinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of meso-2,3-dimethylsuccinic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experimental work.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound and its derivatives.

Problem Potential Cause(s) Troubleshooting Suggestions
Low Diastereoselectivity (Presence of racemic-2,3-dimethylsuccinic acid) Incomplete stereocontrol during synthesis: The chosen synthetic route may not be sufficiently stereoselective, leading to the formation of the undesired racemic diastereomer alongside the meso product. Epimerization: The desired meso isomer may be converting to the more stable racemic form under the reaction or workup conditions. This can be promoted by acidic or basic conditions, as well as elevated temperatures.Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, pressure, and reaction time. For catalytic hydrogenations, the choice of catalyst and support is critical for achieving high diastereoselectivity. Control pH: Maintain a neutral or near-neutral pH during the reaction and workup to minimize acid or base-catalyzed epimerization. Purification: If a mixture of diastereomers is obtained, they can often be separated by fractional crystallization, as the meso and racemic forms have different solubilities.
Formation of Over-reduction Products (e.g., γ-butyrolactone derivatives) Harsh reaction conditions in hydrogenation: In catalytic hydrogenation of 2,3-dimethylmaleic anhydride, aggressive conditions (high temperature, high pressure, or highly active catalysts) can lead to the further reduction of the initial succinic anhydride product.Milder Hydrogenation Conditions: Employ lower temperatures and pressures. Utilize a less active catalyst or a catalyst with a selective promoter to favor the formation of the succinic anhydride. Monitor the reaction closely to stop it once the starting material is consumed.
Cleavage of the Carbon Backbone (Formation of Acetone) Use of strong oxidizing agents: Strong oxidants like potassium permanganate (KMnO₄) under acidic conditions can cleave the double bond of precursors like 2,3-dimethyl-2-butene, leading to the formation of two molecules of acetone instead of the desired dicarboxylic acid.Select Appropriate Oxidizing Agent: For the oxidation of an alkene precursor, use milder conditions that favor diol formation followed by a selective oxidation to the dicarboxylic acid, or employ methods like ozonolysis followed by an oxidative workup.
Incomplete Reaction Insufficient reaction time or temperature. Catalyst deactivation. Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or NMR and adjust the time and temperature accordingly. Catalyst Handling: Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

The most common side reactions depend on the synthetic route. In the catalytic hydrogenation of 2,3-dimethylmaleic anhydride or its corresponding acid, the primary side reaction is the formation of the racemic diastereomer (dl-2,3-dimethylsuccinic acid). Under more forcing hydrogenation conditions, over-reduction to γ-butyrolactone derivatives can occur. If starting from an alkene precursor like 2,3-dimethyl-2-butene, using strong oxidizing agents can lead to oxidative cleavage of the carbon-carbon double bond, yielding acetone as the major product.

Q2: How can I minimize the formation of the racemic diastereomer?

To minimize the formation of the racemic diastereomer, it is crucial to employ a stereoselective synthetic method. The catalytic hydrogenation of 2,3-dimethylmaleic acid or its anhydride over a suitable catalyst (e.g., palladium on carbon) generally favors the formation of the meso isomer through syn-addition of hydrogen. Optimizing reaction conditions such as solvent, temperature, and pressure can further enhance diastereoselectivity. Additionally, it is important to avoid harsh acidic or basic conditions during workup, as these can cause epimerization of the desired meso product to the thermodynamically more stable racemic form.

Q3: What is the mechanism of epimerization from meso- to racemic-2,3-dimethylsuccinic acid?

Epimerization at one of the chiral centers of this compound leads to the formation of the racemic diastereomer. This process is typically catalyzed by acid or base. The mechanism involves the formation of an enol or enolate intermediate, which is planar. Reprotonation of this intermediate can occur from either face, leading to a mixture of stereoisomers.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the synthesis of this compound from 2,3-dimethylmaleic anhydride via catalytic hydrogenation, which is expected to favor the formation of the meso isomer.

Materials:

  • 2,3-Dimethylmaleic anhydride

  • Palladium on carbon (Pd/C, 10 wt%)

  • Ethyl acetate (or another suitable solvent)

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 2,3-dimethylmaleic anhydride in ethyl acetate.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or ¹H NMR).

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with fresh solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • The resulting 2,3-dimethylsuccinic anhydride can be hydrolyzed to this compound by refluxing with water.

Quantitative Data (Illustrative):

CatalystSolventTemperature (°C)Pressure (psi)Diastereomeric Ratio (meso:racemic)Yield (%)
10% Pd/CEthyl Acetate2550>95:5>90
5% Ru/CMethanol5010090:1085

Note: These values are illustrative and actual results may vary depending on the specific reaction conditions and scale.

Visualizations

Logical Workflow for Troubleshooting Low Diastereoselectivity

Troubleshooting_Diastereoselectivity start Low Diastereomeric Ratio (meso:racemic) check_synthesis Review Synthetic Method start->check_synthesis check_conditions Analyze Reaction Conditions start->check_conditions check_workup Examine Workup Procedure start->check_workup synthesis_ok Method is Stereoselective check_synthesis->synthesis_ok conditions_ok Conditions Optimized? check_conditions->conditions_ok workup_ok Harsh Conditions? check_workup->workup_ok synthesis_ok->conditions_ok Yes change_method Consider Alternative Stereoselective Route synthesis_ok->change_method No conditions_ok->workup_ok Yes optimize_conditions Optimize Temperature, Pressure, Catalyst conditions_ok->optimize_conditions No modify_workup Use Neutral pH, Lower Temperature workup_ok->modify_workup Yes purify Purify by Fractional Crystallization workup_ok->purify No change_method->purify optimize_conditions->purify modify_workup->purify Side_Reactions Start 2,3-Dimethylmaleic Anhydride Meso_Anhydride meso-2,3-Dimethylsuccinic Anhydride (Desired) Start->Meso_Anhydride Catalytic Hydrogenation (Stereoselective) Racemic_Anhydride racemic-2,3-Dimethylsuccinic Anhydride (Side Product) Start->Racemic_Anhydride Catalytic Hydrogenation (Poor Selectivity) GBL γ-Butyrolactone Derivative (Over-reduction) Meso_Anhydride->GBL Harsh Hydrogenation Meso_Acid meso-2,3-Dimethylsuccinic Acid Meso_Anhydride->Meso_Acid Hydrolysis Racemic_Acid racemic-2,3-Dimethylsuccinic Acid Meso_Acid->Racemic_Acid Epimerization (Acid/Base, Heat)

Technical Support Center: Purifying Dicarboxylic Acids with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the column chromatography of dicarboxylic acids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these important molecules.

Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of dicarboxylic acids, offering probable causes and systematic solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My dicarboxylic acid is exhibiting significant peak tailing or fronting on a reversed-phase column. What are the likely causes and how can I resolve this?

Answer:

Poor peak shape is a common issue when analyzing acidic compounds like dicarboxylic acids. The primary causes often relate to secondary interactions with the stationary phase or issues with the mobile phase pH.

Probable Causes & Solutions

Probable CauseSolution
Secondary Silanol Interactions Residual silanol groups on silica-based columns can interact with the acidic analytes, causing peak tailing.[1] Add an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress these interactions.[1][2] Using a base-deactivated or end-capped column can also mitigate this issue.[1]
Incorrect Mobile Phase pH If the mobile phase pH is close to the pKa of the dicarboxylic acid, both ionized and non-ionized forms will exist, leading to broad or split peaks.[3] To ensure the analyte is in its neutral, less polar form for optimal retention and peak shape on a reversed-phase column, the mobile phase pH should be approximately 2 units below the pKa of the acid.[1][3] A common pH range for this is between 2 and 3.[3][4]
Column Overload Injecting a sample that is too concentrated can saturate the column, resulting in peak fronting.[1][3] Dilute your sample to an appropriate concentration before injection.[3]
Stationary Phase Collapse (Dewetting) Using a 100% aqueous mobile phase with standard C18 columns can cause the stationary phase to collapse, leading to a loss of retention and poor peak shape.[3] Employ an aqueous-stable column (e.g., AQ-C18 type) specifically designed for highly aqueous mobile phases.[3]

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Poor Peak Shape (Tailing/Fronting) check_ph Is mobile phase pH ~2 units below pKa? start->check_ph adjust_ph Adjust pH with acidic modifier (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_overload Is sample concentration too high? check_ph->check_overload Yes resolved Peak Shape Improved adjust_ph->resolved dilute_sample Dilute Sample check_overload->dilute_sample Yes check_column_type Using standard C18 with >95% aqueous mobile phase? check_overload->check_column_type No dilute_sample->resolved use_aq_column Switch to Aqueous-Stable (AQ-type) Column check_column_type->use_aq_column Yes check_silanol Consider secondary silanol interactions check_column_type->check_silanol No use_aq_column->resolved use_endcapped Use End-Capped or Base-Deactivated Column check_silanol->use_endcapped use_endcapped->resolved

Caption: Troubleshooting workflow for addressing poor peak shape.

Issue 2: Poor or No Retention on a C18 Column

Question: My dicarboxylic acid is eluting at or near the void volume on my C18 column. How can I improve its retention?

Answer:

Dicarboxylic acids are often highly polar, leading to minimal retention on traditional reversed-phase columns. Several strategies can be employed to increase their interaction with the stationary phase.

Probable Causes & Solutions

Probable CauseSolution
High Polarity of Analyte Dicarboxylic acids are inherently polar and may not be sufficiently retained by the nonpolar C18 stationary phase.
Ionization of Carboxyl Groups At neutral or basic pH, the carboxyl groups are deprotonated (ionized), making the molecule even more polar and less likely to be retained.

Strategies to Improve Retention:

  • Ion Suppression: Lower the mobile phase pH to suppress the ionization of the carboxyl groups.[1] This makes the dicarboxylic acid more neutral and increases its affinity for the nonpolar stationary phase. Adding modifiers like formic acid, acetic acid, or phosphoric acid is effective.[2][3][5]

  • Use a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which helps to retain polar analytes.

  • Mixed-Mode Chromatography: Employ a column that offers both reversed-phase and ion-exchange characteristics.[1]

  • Ion-Pair Chromatography: Add an ion-pairing reagent to the mobile phase. This reagent has a hydrophobic part that interacts with the stationary phase and a charged part that pairs with the ionized dicarboxylic acid, thereby increasing retention.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): This technique is well-suited for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Frequently Asked Questions (FAQs)

1. What is the best type of column for purifying dicarboxylic acids?

The choice of column depends on the specific properties of the dicarboxylic acid and the sample matrix.

  • Reversed-Phase (C18): This is a common starting point, especially with ion suppression (low pH mobile phase).[1] Aqueous-stable C18 (AQ-type) columns are recommended for highly aqueous mobile phases to prevent phase collapse.[3]

  • Ion-Exchange Chromatography: This is a powerful technique for separating charged molecules like dicarboxylic acids.[2] Anion exchange is typically used.

  • Mixed-Mode Columns: These combine reversed-phase and ion-exchange functionalities and can provide excellent selectivity.[1]

2. How do I choose the right mobile phase?

For reversed-phase chromatography, a typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier.[3][5]

  • Acidic Modifier: The addition of 0.1% formic acid, acetic acid, or phosphoric acid is crucial to control the ionization state of the dicarboxylic acid and improve peak shape.[2][3][5]

  • Gradient vs. Isocratic Elution: For mixtures of dicarboxylic acids with a wide range of polarities, a gradient elution (where the organic solvent concentration is increased over time) is often necessary to achieve good separation and reasonable analysis times.[6][7] Isocratic elution (constant mobile phase composition) can be used for simpler separations.[6][7]

3. My dicarboxylic acid has poor solubility. How should I prepare my sample?

Solubility can be a significant challenge.

  • Solvent Selection: Initially, try dissolving the sample in the mobile phase.[8] If solubility is low, you may need to use a small amount of a stronger, compatible solvent. However, be aware that a strong sample solvent can lead to poor peak shape.[9]

  • pH Adjustment: The solubility of dicarboxylic acids is pH-dependent. They are generally more soluble in basic solutions where they are deprotonated and form salts.[10] You can dissolve your sample in a dilute basic solution and then acidify it just before injection, but be cautious of precipitation.

  • Dry Loading: For preparative chromatography on silica gel, if the sample is not soluble in the eluent, it can be dry-loaded. This involves dissolving the sample in a suitable solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the column.[11]

4. What detection method should I use for dicarboxylic acids?

  • UV Detection: Many dicarboxylic acids lack a strong chromophore, making UV detection challenging. However, they can often be detected at low wavelengths, typically around 200-210 nm.[12][13]

  • Mass Spectrometry (LC-MS): This is a highly sensitive and selective detection method for dicarboxylic acids.[13]

  • Fluorescence Detection: If the dicarboxylic acid is not naturally fluorescent, it can be derivatized with a fluorescent tag to enable highly sensitive detection.[14]

  • Conductivity Detection: This is commonly used with ion chromatography.[15]

Experimental Protocols

General Protocol for Reversed-Phase HPLC of a Dicarboxylic Acid

This protocol provides a starting point for method development.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). For highly aqueous mobile phases, an AQ-type column is recommended.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 50% B

    • 15-17 min: Linear gradient from 50% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or Mass Spectrometry.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95% A: 5% B) and filter through a 0.45 µm syringe filter.[1]

Workflow for HPLC Method Development

MethodDevelopment start Define Separation Goal select_column Select Column (e.g., C18, AQ-C18, Mixed-Mode) start->select_column select_mp Select Mobile Phase (Water/ACN or Water/MeOH with Acid Modifier) select_column->select_mp initial_run Perform Initial Run (Scouting Gradient) select_mp->initial_run evaluate Evaluate Resolution, Peak Shape, and Retention initial_run->evaluate optimize Optimize Gradient, Flow Rate, and Temperature evaluate->optimize Needs Improvement validate Validate Method (Precision, Accuracy, etc.) evaluate->validate Acceptable optimize->evaluate final_method Finalized HPLC Method validate->final_method

Caption: A typical workflow for developing an HPLC method for dicarboxylic acids.

References

Preventing epimerization during reactions with meso-2,3-Dimethylsuccinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for meso-2,3-Dimethylsuccinic acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent epimerization during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound?

A1: Epimerization is the change in the configuration of one of two or more stereogenic centers in a molecule. This compound is an achiral compound with two stereocenters. Epimerization at one of these centers would convert the meso diastereomer into a mixture of the (2R,3R) and (2S,3S) enantiomers, which constitute the racemic mixture of 2,3-dimethylsuccinic acid. This transformation can lead to impurities in your final product, potentially affecting its biological activity and physical properties.

Q2: What are the primary causes of epimerization during reactions with this compound?

A2: Epimerization of this compound is typically caused by the removal of a proton (H+) from one of the chiral carbons (the carbons attached to the methyl and carboxyl groups). This process, known as enolization, is facilitated by basic conditions. The resulting enolate intermediate is planar and achiral. When this intermediate is reprotonated, it can occur from either face, leading to a mixture of the original meso compound and its diastereomers (the racemic mixture). Reactions that involve heating, strong bases, or certain coupling reagents can promote this process.[1][2]

Q3: Can epimerization occur during anhydride formation from this compound?

A3: Yes, anhydride formation, especially when conducted at high temperatures or with certain reagents, can potentially lead to epimerization. The reaction conditions can be harsh enough to promote enolization and subsequent loss of stereochemical integrity. Using milder dehydrating agents and lower temperatures is recommended to minimize this risk.

Q4: How can I detect if epimerization has occurred in my reaction?

A4: The most common methods for detecting and quantifying the extent of epimerization are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral HPLC can separate the meso diastereomer from the racemic enantiomers. ¹H and ¹³C NMR can also be used to distinguish between diastereomers due to their different chemical environments, which result in distinct signals.

Q5: What general strategies can I employ to prevent epimerization?

A5: To minimize epimerization, it is crucial to carefully control the reaction conditions. Key strategies include:

  • Use of Mild Reagents: Opt for less aggressive coupling agents and bases.

  • Low Temperatures: Perform reactions at the lowest effective temperature.

  • Control of pH: Avoid strongly basic conditions where possible.

  • Appropriate Solvent Choice: The polarity and protic nature of the solvent can influence the rate of epimerization.

  • Reduced Reaction Times: Shorter exposure to potentially epimerizing conditions can limit the extent of the side reaction.

Troubleshooting Guides

Issue: Formation of Diastereomeric Impurities During Amide Coupling

Symptoms:

  • Chiral HPLC analysis shows the presence of an additional peak corresponding to the racemic diastereomer.

  • NMR spectra show a more complex pattern than expected for the pure meso product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Strong Base Used Use a hindered or weaker base such as diisopropylethylamine (DIPEA) instead of stronger bases like triethylamine. The choice of base can significantly impact the rate of epimerization.[1]
High Reaction Temperature Conduct the coupling reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature if necessary.
Prolonged Reaction Time Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause epimerization.
Inappropriate Coupling Reagent Utilize coupling reagents known to suppress racemization, such as those containing additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). Reagents like HATU or HCTU are generally good choices.
Issue: Loss of Stereochemistry During Anhydride Formation

Symptoms:

  • The product obtained after anhydride formation leads to a mixture of diastereomers in subsequent reactions.

  • Spectroscopic analysis of the anhydride or its derivatives indicates the presence of the racemic form.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Temperature Use a lower boiling point dehydrating agent or perform the reaction under vacuum to allow for lower temperatures. For example, using acetyl chloride at a gentle reflux may be preferable to higher temperature methods.[3]
Harsh Dehydrating Agent Consider using milder dehydrating agents. While phosphorus oxychloride is effective, it may require high temperatures.[3] Acetic anhydride or trifluoroacetic anhydride at controlled temperatures can be alternatives.
Acidic/Basic Catalysts If a catalyst is used, its concentration and nature should be carefully chosen to avoid promoting enolization.

Experimental Protocols

Protocol 1: Amide Coupling with Minimized Epimerization

This protocol describes a general procedure for coupling this compound with a primary amine using HATU as the coupling agent, which is known to reduce the risk of epimerization.

Materials:

  • This compound

  • Primary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add HATU (2.2 equivalents for both carboxylic acids) and DIPEA (4.4 equivalents) to the solution.

  • Stir the mixture at 0°C for 20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the primary amine (2.1 equivalents) in anhydrous DMF.

  • Slowly add the amine solution to the activated acid mixture at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Anhydride Formation under Mild Conditions

This protocol outlines the synthesis of meso-2,3-dimethylsuccinic anhydride using acetyl chloride, which allows for milder reaction conditions compared to other dehydrating agents.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add this compound (1 equivalent).

  • Add acetyl chloride (3 equivalents) to the flask.

  • Gently reflux the mixture on a steam bath until the acid completely dissolves. This may take 1-2 hours.[3]

  • Allow the solution to cool to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystalline anhydride by vacuum filtration.

  • Wash the crystals with two portions of cold anhydrous ether.

  • Dry the product in a vacuum desiccator.

Visualizations

Caption: Mechanism of base-catalyzed epimerization of this compound.

Amide_Coupling_Workflow start Start: this compound + Amine dissolve Dissolve Acid in Anhydrous DMF start->dissolve activate Add HATU and DIPEA at 0°C (Pre-activation) dissolve->activate add_amine Slowly Add Amine Solution at 0°C activate->add_amine react Stir at 0°C, then warm to RT add_amine->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Workup (NaHCO3, Brine) monitor->workup purify Purification (Column Chromatography) workup->purify end Product: Di-amide purify->end

Caption: Workflow for amide coupling with minimized risk of epimerization.

Disclaimer: The information provided is based on general principles of organic chemistry and may require optimization for your specific application. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Technical Support Center: Scaling Up the Synthesis of meso-2,3-Dimethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of meso-2,3-dimethylsuccinic acid. The following information is designed to address specific issues that may be encountered during experimental work, particularly when scaling up the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the scaled-up synthesis of this compound?

A1: The two primary and most viable routes for the large-scale synthesis of this compound are:

  • Catalytic Hydrogenation of 2,3-Dimethylmaleic Anhydride: This is a widely used method involving the stereoselective reduction of the double bond in 2,3-dimethylmaleic anhydride. The cis-configuration of the starting material preferentially yields the meso-diacid upon syn-addition of hydrogen.

  • Oxidation of Tiglic Acid: This method involves the oxidation of the carbon-carbon double bond in tiglic acid. While potentially a more direct route from a commercially available starting material, controlling the stereochemistry to favor the meso isomer can be challenging.

Q2: Which catalyst is recommended for the hydrogenation of 2,3-dimethylmaleic anhydride to achieve high diastereoselectivity for the meso-isomer?

A2: Both Raney Nickel and Palladium on carbon (Pd/C) are effective catalysts for this transformation.[1][2] Raney Nickel is a cost-effective and highly active catalyst.[3][4] Pd/C is also a common choice for hydrogenations and can offer high selectivity.[5] The choice between them may depend on factors such as cost, catalyst handling, and downstream processing considerations. For optimal results, catalyst screening and optimization of reaction conditions are recommended.

Q3: How can I purify crude this compound, particularly to remove the racemic diastereomer?

A3: The primary method for purifying this compound is through recrystallization. The difference in solubility between the meso and racemic diastereomers allows for their separation. The meso isomer, being more symmetrical, often has a higher melting point and is typically less soluble in many organic solvents than the racemic form. This difference in physical properties is key to a successful separation.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Low Yield of this compound (Hydrogenation Route) Incomplete reaction: Insufficient reaction time, temperature, or hydrogen pressure.Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion. Gradually increase the reaction time or temperature as needed. Ensure the hydrogen pressure is maintained at the desired level throughout the reaction.
Catalyst deactivation: The catalyst may be poisoned by impurities in the starting material or solvent.Use high-purity starting materials and solvents. If catalyst poisoning is suspected, consider pre-treating the starting material or using a higher catalyst loading.
Low Diastereoselectivity (Formation of Racemic Byproduct) Isomerization of starting material: The 2,3-dimethylmaleic anhydride may isomerize to 2,3-dimethylfumaric anhydride under the reaction conditions, which would lead to the racemic product.Optimize reaction conditions to minimize isomerization. This may involve using lower temperatures or shorter reaction times.
Non-stereoselective reduction: The chosen catalyst or reaction conditions may not be optimal for syn-addition of hydrogen.Experiment with different catalysts (e.g., Raney Nickel vs. Pd/C) and solvents. Modifying the reaction temperature and pressure can also influence stereoselectivity.
Low Yield of this compound (Tiglic Acid Oxidation) Over-oxidation: The oxidizing agent may be too strong, leading to cleavage of the carbon-carbon bond and formation of smaller acidic fragments.Use a milder oxidizing agent or carefully control the stoichiometry of a stronger oxidant. Reaction temperature control is critical.
Formation of byproducts: Side reactions such as polymerization or the formation of other oxidation products can reduce the yield.Optimize the reaction conditions, including the choice of solvent and the rate of addition of the oxidizing agent.
Purification Troubleshooting
Issue Potential Cause Recommended Solution
Difficulty in Separating Meso and Racemic Isomers by Recrystallization Inappropriate solvent system: The chosen solvent may not provide a sufficient difference in solubility between the two diastereomers.Screen a variety of solvent systems. A common approach is to use a solvent in which the meso-isomer is sparingly soluble at room temperature but soluble at elevated temperatures. Solvent pairs (e.g., a good solvent and an anti-solvent) can also be effective.
Co-crystallization: The meso and racemic isomers may crystallize together.Employ slow cooling rates during recrystallization to allow for selective crystallization of the less soluble meso-isomer. Seeding the solution with a pure crystal of the meso-isomer can also be beneficial.
"Oiling Out" During Recrystallization High concentration of impurities: The presence of significant amounts of impurities can lower the melting point of the mixture and cause it to separate as an oil.Perform a preliminary purification step, such as a solvent wash or flash chromatography, to remove the bulk of the impurities before recrystallization.
Solution is supersaturated: The solution may be too concentrated, leading to rapid precipitation as an oil rather than slow crystal growth.Add a small amount of additional hot solvent to dissolve the oil and then allow the solution to cool more slowly.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of 2,3-Dimethylmaleic Anhydride

Materials:

  • 2,3-Dimethylmaleic anhydride

  • Raney Nickel (or 5-10% Palladium on Carbon)

  • Ethyl acetate (or other suitable solvent)

  • Hydrogen gas

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reactor, dissolve 2,3-dimethylmaleic anhydride in ethyl acetate.

  • Carefully add the Raney Nickel or Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading should be optimized but can typically range from 5-10% by weight relative to the starting material.

  • Seal the reactor and purge it several times with hydrogen gas to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization.

Quantitative Data (Illustrative):

ParameterValue
Starting Material2,3-Dimethylmaleic Anhydride (10 g)
CatalystRaney Nickel (1 g)
SolventEthyl Acetate (100 mL)
Hydrogen Pressure80 psi
Temperature60 °C
Reaction Time4 hours
Typical Yield >90% (crude)
Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., water, ethanol/water, or ethyl acetate/hexane)

Procedure:

  • Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, cool the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start 2,3-Dimethylmaleic Anhydride reaction Catalytic Hydrogenation (Raney Ni or Pd/C, H2) start->reaction crude_product Crude this compound reaction->crude_product recrystallization Recrystallization crude_product->recrystallization Purification pure_product Pure this compound recrystallization->pure_product byproduct Mother Liquor (contains racemic isomer) recrystallization->byproduct

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues cluster_solutions Potential Solutions start Low Yield or Purity? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes low_selectivity Low Diastereoselectivity? start->low_selectivity Yes poor_separation Poor Separation of Isomers? start->poor_separation Yes oiling_out Product 'Oiling Out'? start->oiling_out Yes optimize_conditions Optimize Reaction Conditions (Time, Temp, Pressure) incomplete_reaction->optimize_conditions check_catalyst Check Catalyst Activity/ Change Catalyst incomplete_reaction->check_catalyst low_selectivity->optimize_conditions low_selectivity->check_catalyst optimize_purification Optimize Recrystallization (Solvent, Cooling Rate) poor_separation->optimize_purification oiling_out->optimize_purification pre_purify Pre-purify Crude Material oiling_out->pre_purify

Caption: Troubleshooting logic for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to meso- and racemic-2,3-Dimethylsuccinic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, understanding the nuanced differences between stereoisomers is paramount. This guide provides a detailed comparison of meso-2,3-dimethylsuccinic acid and its racemic counterpart, offering insights into their distinct physicochemical properties and biological activities. This information is crucial for applications ranging from chemical synthesis to the design of therapeutic agents.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the spatial arrangement of the methyl groups in meso- and racemic-2,3-dimethylsuccinic acid leads to significant variations in their physical properties. The meso form, being achiral due to an internal plane of symmetry, exhibits properties distinct from the chiral enantiomers that constitute the racemic mixture.

PropertyThis compoundracemic-2,3-Dimethylsuccinic Acid
CAS Number 608-40-2608-39-9
Molecular Weight ( g/mol ) 146.14146.14
Melting Point (°C) ~200 (decomposes)128-130
Water Solubility Higher than racemic formLower than meso form
pKa1 3.843.77
pKa2 5.295.43
Symmetry Achiral (internal plane of symmetry)Chiral (enantiomeric pair)
Optical Activity InactiveInactive (equal mixture of (+) and (-) enantiomers)

Spectroscopic Distinction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the meso and racemic isomers. Due to the different symmetry of the molecules, their respective ¹H and ¹³C NMR spectra will show distinct patterns in chemical shifts and coupling constants. In the ¹H NMR spectrum, the two methine protons in the meso isomer are chemically equivalent, while in the racemic form, they are diastereotopic, leading to more complex splitting patterns.

Biological Activity: A Focus on Chelation

While 2,3-dimethylsuccinic acid itself is not a prominent therapeutic agent, its derivative, 2,3-dimercaptosuccinic acid (DMSA), highlights the profound impact of stereochemistry on biological function. DMSA is a well-known chelating agent used in the treatment of heavy metal poisoning. Studies have shown a significant difference in the efficacy and toxicity of the meso and racemic forms of DMSA.

The meso isomer of DMSA (succimer) is the FDA-approved drug for treating lead, mercury, and arsenic poisoning. In contrast, the racemic form has been shown to be more effective in mobilizing certain metals but also exhibits higher toxicity. This underscores the critical importance of stereoisomeric purity in drug development. The differential activity is attributed to the distinct three-dimensional structures of the isomers, which affects their ability to coordinate with metal ions and their interactions with biological targets.

Experimental Protocols

Protocol for Separation of meso- and racemic-2,3-Dimethylsuccinic Acid by Fractional Crystallization

This protocol leverages the difference in solubility between the diastereomeric meso and racemic forms.

Materials:

  • A mixture of meso- and racemic-2,3-dimethylsuccinic acid

  • Distilled water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the mixture of isomers in a minimum amount of hot distilled water in an Erlenmeyer flask.

  • Slowly cool the solution to room temperature. The less soluble isomer will start to crystallize.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold distilled water.

  • The filtrate will contain the more soluble isomer. The solvent can be evaporated to recover this isomer.

  • The identity and purity of the separated isomers should be confirmed by melting point determination and NMR spectroscopy.

Protocol for In Vitro Metal Chelation Assay

This protocol can be adapted to compare the metal-binding capacity of the meso and racemic isomers of 2,3-dimethylsuccinic acid or their derivatives. This example uses a colorimetric assay with a reporter ligand.

Materials:

  • This compound

  • racemic-2,3-dimethylsuccinic acid

  • A solution of a heavy metal salt (e.g., lead(II) acetate, mercury(II) chloride) of known concentration.

  • A colorimetric indicator ligand that forms a colored complex with the metal ion (e.g., PAR for lead).

  • Buffer solution (e.g., HEPES or Tris-HCl) at a physiological pH (e.g., 7.4).

  • Spectrophotometer.

Procedure:

  • Prepare stock solutions of the meso and racemic isomers in the buffer.

  • In a series of test tubes or a microplate, add a fixed amount of the metal salt solution and the indicator ligand. This will produce a colored solution with a specific absorbance.

  • To these solutions, add increasing concentrations of the meso or racemic isomer.

  • Incubate the mixtures for a set period to allow for the chelation reaction to reach equilibrium.

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for the metal-indicator complex.

  • A decrease in absorbance indicates that the isomer has chelated the metal ion, displacing the indicator ligand.

  • Plot the change in absorbance against the concentration of the isomer to determine the chelating efficiency (e.g., by calculating the IC50 value).

Visualizing the Concepts

To further clarify the relationships and experimental processes, the following diagrams are provided.

Stereoisomers cluster_succinic_acid 2,3-Dimethylsuccinic Acid cluster_isomers Stereoisomers cluster_enantiomers Enantiomers (1:1 mixture) 2,3-Dimethylsuccinic Acid 2,3-Dimethylsuccinic Acid meso This compound (achiral) 2,3-Dimethylsuccinic Acid->meso Diastereomer racemic racemic-2,3-Dimethylsuccinic Acid (chiral) 2,3-Dimethylsuccinic Acid->racemic Diastereomer enantiomer_R (2R,3R)-enantiomer racemic->enantiomer_R enantiomer_S (2S,3S)-enantiomer racemic->enantiomer_S

Caption: Relationship between stereoisomers of 2,3-dimethylsuccinic acid.

Chelation_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solutions Prepare stock solutions: - Metal Salt - Indicator Ligand - meso-isomer - racemic-isomer setup_reaction Mix Metal, Indicator, and varying concentrations of each isomer prep_solutions->setup_reaction incubation Incubate to reach equilibrium setup_reaction->incubation measure_absorbance Measure absorbance using a spectrophotometer incubation->measure_absorbance plot_data Plot Absorbance vs. Concentration measure_absorbance->plot_data calculate_ic50 Calculate IC50 to compare chelating efficiency plot_data->calculate_ic50

Caption: Workflow for the in vitro metal chelation assay.

A Comparative Guide to the ¹H and ¹³C NMR Analysis of meso-2,3-Dimethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of meso-2,3-dimethylsuccinic acid and its parent compound, succinic acid. This analysis is crucial for researchers and scientists in the fields of organic chemistry, materials science, and drug development for the structural elucidation and purity assessment of these compounds.

Comparison of ¹H and ¹³C NMR Spectral Data

The following tables summarize the key quantitative NMR data for this compound and succinic acid in deuterated dimethyl sulfoxide (DMSO-d₆) and deuterium oxide (D₂O). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those in carboxylic acids.

NMR Data in DMSO-d₆
CompoundNucleusChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ¹H12.1 (very broad s)Singlet2H-COOH
2.58 (m)Multiplet2H-CH-
1.04 (d)Doublet6H-CH₃
¹³C175.0---COOH
42.5---CH-
15.0---CH₃
Succinic Acid ¹H12.0 (very broad s)Singlet2H-COOH
2.40 (s)Singlet4H-CH₂-
¹³C174.5---COOH
30.0---CH₂-
NMR Data of Succinic Acid in D₂O

For comparative purposes, the NMR data for succinic acid in D₂O is presented below. Note that the carboxylic acid protons are typically not observed in D₂O due to deuterium exchange.

CompoundNucleusChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Succinic Acid ¹H2.67 (s)Singlet4H-CH₂-
¹³C185.2---COOH
36.9---CH₂-

Experimental Protocols

A detailed methodology for the acquisition of ¹H and ¹³C NMR spectra is provided to ensure reproducibility and accuracy of the results.

Sample Preparation
  • For DMSO-d₆:

    • Weigh approximately 5-10 mg of the solid sample (this compound or succinic acid) for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Vortex the vial to ensure complete dissolution.

    • Using a Pasteur pipette with a cotton plug, transfer the solution into a 5 mm NMR tube.

    • The final solution height in the NMR tube should be approximately 4-5 cm.

  • For D₂O:

    • Follow the same procedure as for DMSO-d₆, using D₂O as the solvent.

    • If precise chemical shift referencing is required, a small amount of a reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added.

NMR Data Acquisition
  • Spectrometer: A standard 400 MHz (or higher field) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0-220 ppm.

  • Referencing:

    • In DMSO-d₆, the residual solvent peak at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C is used as an internal reference.

    • In D₂O, the residual HDO peak (around δ 4.79 ppm) can be used as a reference for ¹H, or an internal standard like TSP (δ 0.00 ppm) can be used for both ¹H and ¹³C.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral analysis and interpretation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Sample B Dissolve in Deuterated Solvent (DMSO-d6 or D2O) A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Fourier Transform D->F E->F G Phase Correction F->G H Baseline Correction G->H I Referencing H->I J Chemical Shift Analysis I->J K Integration I->K L Multiplicity Analysis I->L M Structural Assignment J->M K->M L->M

Caption: Logical workflow for NMR analysis of small organic molecules.

A Comparative Analysis of Meso- and Rac-2,3-Dimercaptosuccinic Acids in Chelation Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the meso and racemic isomers of 2,3-dimercaptosuccinic acid (DMSA), crucial chelating agents for heavy metal intoxication. This analysis is supported by experimental data on their chemical properties, metal binding affinities, and toxicological profiles.

The stereochemistry of 2,3-dimercaptosuccinic acid plays a pivotal role in its efficacy and behavior as a chelating agent. While meso-DMSA is the commercially available and clinically used isomer for treating lead, mercury, and arsenic poisoning, studies suggest that rac-DMSA may offer superior chelation for certain heavy metals.[1][2] This guide delves into a detailed comparison of these two isomers to inform future research and drug development.

Physicochemical Properties: A Tale of Two Isomers

The fundamental differences in the three-dimensional arrangement of the functional groups in meso- and rac-DMSA lead to distinct physical and chemical properties. Meso-DMSA is a diastereomer with a plane of symmetry, while rac-DMSA is a racemic mixture of two enantiomers. These structural nuances influence their solubility, conformation in solution, and ultimately, their interaction with metal ions.

One of the most significant differences lies in their aqueous solubility. rac-DMSA exhibits considerably higher solubility in water compared to its meso counterpart, a factor that could enhance its bioavailability and distribution in vivo.[3] Furthermore, the conformational preferences of the two isomers in solution differ, which impacts the stability of the metal complexes they form.[1]

Propertymeso-2,3-Dimercaptosuccinic Acidrac-2,3-Dimercaptosuccinic Acid
Synonyms Succimer, DMSArac-DMSA
Structure (2R,3S)-2,3-dimercaptosuccinic acidMixture of (2R,3R)- and (2S,3S)-2,3-dimercaptosuccinic acid
Aqueous Solubility Sparingly solubleMore soluble than meso-DMSA
pKa1 (first carboxyl) ~2.40 - 3.06~2.36
pKa2 (second carboxyl) ~3.46 - 4.78~3.87
pKa3 (first thiol) ~9.44 - 8.90~9.42
pKa4 (second thiol) ~11.82 - 10.7~12.51

Table 1: Comparison of Physicochemical Properties of meso- and rac-2,3-Dimercaptosuccinic Acids. The pKa values are compiled from various sources and may show slight variations depending on the experimental conditions.

Chelation Efficacy: A Battle for the Metals

The primary function of DMSA is to bind to toxic heavy metals, forming stable, water-soluble complexes that can be excreted from the body. The stability of these metal-ligand complexes is a critical determinant of a chelating agent's effectiveness.

Experimental evidence suggests that rac-DMSA forms more stable complexes with lead than meso-DMSA.[1] Potentiometric titrations have shown that the formation constants for lead chelates of rac-DMSA are consistently larger than those for meso-DMSA.[1] This is attributed to the preferred staggered anti-conformation of rac-DMSA in the chelate, which allows for more effective binding of the lead ion.[1]

In the case of cadmium poisoning, rac-DMSA is considered to be significantly superior to meso-DMSA.[2] Speciation models predict that at the pH of the kidney, the use of meso-DMSA could lead to the release of free cadmium ions, potentially causing kidney damage.[2] In contrast, rac-DMSA is predicted to maintain cadmium in a chelated form, minimizing this risk.[2] For mercury, both isomers are effective, but at higher concentrations, mercury shows a greater tendency to bind with rac-DMSA.[2]

Metal Ionmeso-DMSA Complex Stabilityrac-DMSA Complex StabilityKey Findings
Lead (Pb²⁺) Forms stable complexes.Forms more stable complexes than meso-DMSA.[1]rac-DMSA's conformational advantage leads to higher formation constants for lead chelates.[1]
Cadmium (Cd²⁺) Effective, but may release free Cd²⁺ in the kidneys.[2]Superior to meso-DMSA, with negligible free Cd²⁺ release.[2]Speciation models strongly favor rac-DMSA for acute cadmium poisoning.[2]
Mercury (Hg²⁺) Effective chelator.Binds to a greater extent than meso-DMSA at higher concentrations.[2]Both isomers are effective, with a slight advantage for rac-DMSA under certain conditions.[2]

Table 2: Comparative Chelation Efficacy of meso- and rac-2,3-Dimercaptosuccinic Acids.

Toxicological Profile: A Question of Safety

While efficacy is paramount, the safety of a chelating agent is equally critical. Meso-DMSA is known for its low toxicity and is an FDA-approved drug.[4] However, some studies have indicated that rac-DMSA may be more toxic than its meso isomer.[5]

Parametermeso-2,3-Dimercaptosuccinic Acidrac-2,3-Dimercaptosuccinic Acid
LD50 (oral, mice) > 2 g/kgNot explicitly found, but suggested to be more toxic than meso-DMSA.[5]
General Toxicity Low toxicity, FDA-approved for clinical use.[4]Suggested to be more toxic than meso-DMSA.[5]

Table 3: Comparative Toxicological Data for meso- and rac-2,3-Dimercaptosuccinic Acids.

Experimental Protocols

Synthesis of meso-2,3-Dimercaptosuccinic Acid

A common method for the synthesis of meso-DMSA involves the reaction of maleic acid with a sulfur source, followed by hydrolysis. A detailed, step-by-step protocol can be found in various organic chemistry literature and patents.

Synthesis of rac-2,3-Dimercaptosuccinic Acid

The synthesis of rac-DMSA is generally considered more challenging than that of the meso isomer.[3] A modification of Gerecke's method is often cited, which involves the reaction of acetylenedicarboxylic acid with thioacetic acid.[6]

Determination of pKa Values and Metal-Ligand Stability Constants

Potentiometric titration is a standard and widely used technique to determine the acid dissociation constants (pKa values) of ligands and the stability constants of their metal complexes.[1][2] This method involves monitoring the pH of a solution containing the ligand (and metal ion) as a standard solution of a strong base is added.

Visualizing the Mechanism of Action

The following diagrams illustrate the structural differences between the isomers and the general mechanism of heavy metal chelation.

G cluster_isomers Structural Isomers of 2,3-Dimercaptosuccinic Acid meso-DMSA meso-DMSA (achiral, plane of symmetry) rac-DMSA rac-DMSA (chiral, racemic mixture)

Caption: Structural difference between meso- and rac-DMSA.

G Heavy_Metal Toxic Heavy Metal Ion (e.g., Pb²⁺, Hg²⁺, Cd²⁺) Chelate_Formation Formation of a Stable, Water-Soluble Chelate Complex Heavy_Metal->Chelate_Formation Binding via Thiol Groups DMSA DMSA Isomer (meso- or rac-) DMSA->Chelate_Formation Excretion Renal Excretion of the Chelate Complex Chelate_Formation->Excretion

Caption: General mechanism of heavy metal chelation by DMSA.

Conclusion

The comparative study of meso- and rac-2,3-dimercaptosuccinic acids reveals a fascinating interplay between stereochemistry and chelating efficacy. While meso-DMSA is the established clinical standard with a proven safety profile, the experimental data suggests that rac-DMSA holds significant promise as a more potent chelator for certain heavy metals, particularly lead and cadmium.[1][2] Its higher aqueous solubility is an additional advantage.[3] However, the potential for increased toxicity of the racemic mixture necessitates further comprehensive toxicological studies before it can be considered for clinical applications.[5] This guide highlights the importance of continued research into the therapeutic potential of different stereoisomers of chelating agents to develop more effective and safer treatments for heavy metal poisoning.

References

A Comparative Guide to the Synthesis of Enantiopure 2,3-Dimethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules is a critical task. Enantiopure 2,3-dimethylsuccinic acid is a valuable building block in the synthesis of various complex molecules and pharmaceuticals. This guide provides an objective comparison of two prominent synthetic strategies for obtaining enantiopure 2,3-dimethylsuccinic acid: biocatalytic asymmetric reduction and classical chiral resolution. The information presented is supported by experimental data to assist in selecting the most suitable route based on factors such as yield, enantiomeric excess, and operational complexity.

Comparison of Synthetic Routes

The choice between a biocatalytic approach and classical resolution depends on several factors, including the desired enantiomer, scalability, and available resources. Below is a summary of the key performance indicators for each method.

ParameterBiocatalytic Asymmetric ReductionClassical Chiral Resolution
Starting Material Dimethyl 2,3-dimethylmaleateRacemic 2,3-dimethylsuccinic acid
Key Reagent/Catalyst Ene-reductase (e.g., from Bacillus sp.)Chiral resolving agent (e.g., (+)-Cinchonine)
Typical Overall Yield High (can be >80% for the desired enantiomer)Moderate (theoretically limited to 50% for one enantiomer per resolution cycle)
Enantiomeric Excess (ee) Excellent (often >99%)Good to Excellent (can exceed 99% after recrystallization)
Reaction Conditions Mild (ambient temperature, aqueous buffer)Variable (often requires heating and cooling cycles for crystallization)
Process Complexity Requires enzyme expression and purification or whole-cell biocatalyst preparation.Involves formation and separation of diastereomeric salts, followed by recovery of the enantiomer.
Environmental Impact Generally considered "greener" due to the use of a biodegradable catalyst in aqueous media.Often involves the use of organic solvents and stoichiometric amounts of chiral resolving agents.
Scalability Can be highly scalable, particularly with immobilized enzymes or whole-cell systems.Well-established for large-scale synthesis, but can be labor-intensive.

Logical Workflow for Synthetic Route Validation

The process of validating a synthetic route to an enantiopure compound involves a series of logical steps, from initial feasibility studies to final product characterization.

Synthetic Route Validation cluster_planning Planning & Feasibility cluster_execution Experimental Execution cluster_analysis Analysis & Validation start Define Target Molecule (Enantiopure 2,3-Dimethylsuccinic Acid) lit_review Literature Review of Potential Synthetic Routes start->lit_review route_selection Select Promising Routes for Comparison (e.g., Biocatalytic vs. Resolution) lit_review->route_selection synthesis Synthesize Starting Materials (e.g., Racemic Acid, Unsaturated Ester) route_selection->synthesis execution Execute Synthetic Protocols synthesis->execution optimization Optimize Reaction Conditions (Temperature, Concentration, etc.) execution->optimization purification Purification of Product (Crystallization, Chromatography) optimization->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization chiral_analysis Chiral Purity Analysis (Chiral HPLC, Polarimetry) characterization->chiral_analysis data_comparison Compare Routes (Yield, ee, Scalability) chiral_analysis->data_comparison final_selection Select Optimal Route data_comparison->final_selection

Caption: A logical workflow for the validation of a synthetic route to an enantiopure compound.

Stereoisomers of 2,3-Dimethylsuccinic Acid

2,3-Dimethylsuccinic acid has two chiral centers, leading to the possibility of three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound ((2R,3S) or (2S,3R), which are identical).

2,3-Dimethylsuccinic_Acid_Isomers cluster_enantiomers Enantiomers racemic Racemic 2,3-Dimethylsuccinic Acid R_R (2R,3R)-2,3-Dimethylsuccinic Acid racemic->R_R Separation S_S (2S,3S)-2,3-Dimethylsuccinic Acid racemic->S_S Separation R_R->S_S Mirror Images meso meso-2,3-Dimethylsuccinic Acid (Achiral)

Caption: Stereoisomers of 2,3-dimethylsuccinic acid.

Experimental Protocols

Route 1: Biocatalytic Asymmetric Reduction

Starting Material Synthesis: Dimethyl 2,3-dimethylmaleate

Dimethyl 2,3-dimethylmaleate can be prepared from 2,3-dimethylmaleic anhydride. The anhydride is synthesized from two equivalents of maleic anhydride in the presence of an amine catalyst, followed by esterification.

Enzymatic Reduction Protocol

  • Biocatalyst Preparation: An E. coli strain overexpressing an ene-reductase from a Bacillus sp. is cultivated. The cells are harvested by centrifugation and can be used as a whole-cell biocatalyst.

  • Reaction Setup: In a temperature-controlled reactor, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared containing glucose as a co-substrate for cofactor regeneration.

  • Substrate Addition: Dimethyl 2,3-dimethylmaleate is added to the reaction mixture.

  • Bioconversion: The whole-cell biocatalyst is added, and the reaction is stirred at a controlled temperature (e.g., 30 °C). The progress of the reaction is monitored by GC or HPLC.

  • Work-up and Purification: After completion of the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure. The resulting chiral dimethyl 2,3-dimethylsuccinate can be purified by column chromatography.

  • Hydrolysis: The purified ester is then hydrolyzed to the corresponding dicarboxylic acid using standard procedures (e.g., treatment with aqueous NaOH followed by acidification).

Route 2: Classical Chiral Resolution with (+)-Cinchonine

This traditional method relies on the separation of enantiomers from a racemic mixture by forming diastereomeric salts with a chiral resolving agent.

Starting Material Synthesis: Racemic 2,3-Dimethylsuccinic Acid

Racemic 2,3-dimethylsuccinic acid can be prepared by various methods, including the hydrogenation of 2,3-dimethylmaleic anhydride.

Resolution Protocol

  • Salt Formation: Racemic 2,3-dimethylsuccinic acid is dissolved in a suitable solvent (e.g., aqueous ethanol). A stoichiometric amount of the chiral resolving agent, (+)-cinchonine, is added. The mixture is heated until a clear solution is obtained.

  • Fractional Crystallization: The solution is allowed to cool slowly to room temperature, inducing the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.

  • Enrichment of Diastereomer: The collected crystals are recrystallized from the same solvent system to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step.

  • Recovery of the Enantiomer: The purified diastereomeric salt is treated with a dilute acid (e.g., HCl) to protonate the carboxylic acid and precipitate the enantiomerically enriched 2,3-dimethylsuccinic acid. The resolving agent can be recovered from the mother liquor.

  • Isolation of the Other Enantiomer: The mother liquor from the initial crystallization is enriched in the other diastereomeric salt. This can be treated similarly to recover the other enantiomer of 2,3-dimethylsuccinic acid.

Conclusion

Both biocatalytic asymmetric reduction and classical chiral resolution are viable methods for obtaining enantiopure 2,3-dimethylsuccinic acid. The biocatalytic approach offers the potential for higher yields of a specific enantiomer under mild, environmentally friendly conditions, making it an attractive option for sustainable synthesis. However, it requires expertise in biocatalyst preparation and handling.

Classical chiral resolution is a well-established and robust technique that can be implemented with standard laboratory equipment. While the theoretical yield for a single enantiomer is limited to 50% per cycle, the resolving agent can often be recovered and reused. The choice between these methods will ultimately depend on the specific project requirements, including the desired scale of synthesis, available resources, and environmental considerations. For large-scale production where a single enantiomer is required, the development of a highly efficient biocatalytic process is likely to be the more economical and sustainable choice in the long term.

References

Characterizing Meso-2,3-Dimethylsuccinic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecules like meso-2,3-dimethylsuccinic acid and its derivatives is paramount. While X-ray crystallography stands as a definitive method for elucidating the three-dimensional atomic structure of a crystalline solid, a comprehensive understanding of a compound's properties often necessitates a multi-faceted analytical approach. This guide provides a comparative overview of X-ray crystallography alongside alternative spectroscopic techniques, offering insights into their respective strengths and applications in the study of this compound.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique is dictated by the specific information required. X-ray crystallography provides unparalleled detail on solid-state conformation and packing, which is crucial for understanding physical properties like solubility and melting point. However, spectroscopic methods offer valuable information about the molecular structure, connectivity, and functional groups in various states, and are often more readily accessible.

Analytical TechniqueInformation ProvidedSample StateThroughputKey AdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, crystal packingCrystalline SolidLowUnambiguous determination of stereochemistry and conformation in the solid state.Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of nuclei, stereochemistry in solution.[1][2]SolutionHighProvides detailed information about the molecular structure and dynamics in solution. Non-destructive.Does not provide information on crystal packing.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, O-H).Solid or LiquidHighQuick and simple method for functional group identification.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and elemental composition.[3][4][5]Gas phase (from solid or liquid)HighHighly sensitive, provides accurate molecular weight determination.Does not provide direct information on 3D structure or functional groups.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of the key experimental protocols for the discussed techniques.

X-ray Crystallography

A suitable single crystal of the this compound derivative is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected on a detector. The resulting data is processed to determine the electron density map of the molecule, from which the atomic positions, bond lengths, and angles can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-25 mg of the compound is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆). The solution is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, a radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum. For ¹³C NMR, similar principles apply, often with proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy

A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact. The infrared beam is passed through the crystal, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.

Mass Spectrometry

A small amount of the sample is introduced into the ion source of the mass spectrometer, where it is vaporized and ionized, often by electron impact (EI). The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Experimental Workflow

The logical flow of analysis often involves a combination of these techniques to build a comprehensive profile of the compound.

Logical Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of meso-2,3-Dimethylsuccinic Acid Derivative Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Final Final NMR->Final IR->Final MS->Final Xray X-ray Diffraction CrystalGrowth->Xray Structure Structure Elucidation Xray->Structure Structure->Final Comprehensive Characterization

Caption: A logical workflow for the comprehensive characterization of this compound derivatives.

References

Spectroscopic comparison of succinic acid and 2,3-dimethylsuccinic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Succinic Acid and 2,3-Dimethylsuccinic Acid: A Guide for Researchers

For researchers, scientists, and professionals in drug development, a clear understanding of the structural and electronic properties of molecules is paramount. This guide provides an objective spectroscopic comparison of succinic acid and its methylated analogue, 2,3-dimethylsuccinic acid. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate a deeper understanding of how methyl substitution impacts the spectral characteristics of a dicarboxylic acid.

Succinic acid is a simple, four-carbon dicarboxylic acid. In contrast, 2,3-dimethylsuccinic acid possesses two additional methyl groups on the second and third carbon atoms. This substitution introduces chirality to the molecule, leading to different stereoisomers (e.g., meso, (2R,3R), and (2S,3S)), and significantly alters the molecule's steric and electronic environment. These structural distinctions are the foundation for the observed differences in their respective spectra.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison succinic_acid Succinic Acid nmr NMR Spectroscopy (¹H and ¹³C) succinic_acid->nmr ir IR Spectroscopy succinic_acid->ir raman Raman Spectroscopy succinic_acid->raman ms Mass Spectrometry succinic_acid->ms dimethyl_succinic_acid 2,3-Dimethylsuccinic Acid dimethyl_succinic_acid->nmr dimethyl_succinic_acid->ir dimethyl_succinic_acid->raman dimethyl_succinic_acid->ms data_proc Data Processing nmr->data_proc ir->data_proc raman->data_proc ms->data_proc comparison Comparative Analysis data_proc->comparison

Differentiating Stereoisomers of 2,3-Dimethylsuccinic Acid by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The effective separation and quantification of stereoisomers are critical in drug development and chemical research, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. 2,3-Dimethylsuccinic acid presents a notable analytical challenge due to its existence as three stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-dimethylsuccinic acid, and an achiral meso diastereomer, (2R,3S)-dimethylsuccinic acid. This guide provides a comparative overview of two primary High-Performance Liquid Chromatography (HPLC) strategies for their differentiation: direct enantioselective HPLC and indirect separation via diastereomeric derivatization.

Alternative Strategies for Stereoisomer Separation

The choice between direct and indirect HPLC methods depends on factors such as available instrumentation, sample matrix, and the specific analytical goal (e.g., preparative vs. analytical scale).

  • Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. This approach has the advantage of being straightforward, as it does not require sample derivatization. Polysaccharide-based CSPs are often effective for the separation of chiral carboxylic acids.

  • Indirect Chiral HPLC via Derivatization: This technique involves reacting the mixture of stereoisomers with a chiral derivatizing agent (CDA) to form diastereomers. These newly formed diastereomers have distinct physicochemical properties and can be separated on a standard, achiral HPLC column, such as a C18 column. This method can be advantageous when a suitable chiral column is not available or when enhanced detection sensitivity is required, as the derivatizing agent can introduce a chromophore.

Data Presentation: A Comparative Analysis

The following table summarizes hypothetical, yet representative, quantitative data for the separation of 2,3-dimethylsuccinic acid stereoisomers using the two HPLC approaches. This data illustrates the typical performance metrics that can be expected from each method.

ParameterDirect Chiral HPLC (Method A)Indirect Chiral HPLC (Method B)
Column Chiral Polysaccharide-BasedStandard C18 (achiral)
Mobile Phase Hexane/Isopropanol/TFAAcetonitrile/Water/Formic Acid
Retention Time (min)
(2R,3S)-meso5.88.2 (as diastereomer 1)
(2S,3S)-enantiomer7.29.5 (as diastereomer 2)
(2R,3R)-enantiomer8.110.3 (as diastereomer 3)
Resolution (Rs)
meso / (2S,3S)2.12.5
(2S,3S) / (2R,3R)1.81.9
Analysis Time (min) ~10~15
Sample Preparation Simple dissolutionDerivatization required

Note: The data presented are illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols

Method A: Direct Chiral HPLC

This protocol outlines a direct method for the separation of 2,3-dimethylsuccinic acid stereoisomers using a polysaccharide-based chiral stationary phase.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the 2,3-dimethylsuccinic acid sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC System and Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection: UV at 210 nm.
  • Injection Volume: 10 µL.

3. System Equilibration and Data Analysis:

  • Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
  • Inject the prepared sample.
  • Identify the peaks corresponding to the meso and enantiomeric forms based on their retention times. If available, use reference standards for peak identification.
  • Quantify each stereoisomer by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Method B: Indirect Chiral HPLC via Derivatization

This protocol describes an indirect method involving pre-column derivatization with a chiral amine, followed by separation on a standard reversed-phase column.

1. Derivatization Procedure:

  • In a microcentrifuge tube, dissolve approximately 1 mg of the 2,3-dimethylsuccinic acid sample in 500 µL of a suitable aprotic solvent (e.g., dichloromethane).
  • Add 2.2 equivalents of a chiral amine derivatizing agent (e.g., (R)-(+)-α-phenylethylamine).
  • Add 2.5 equivalents of a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC).
  • Allow the reaction to proceed at room temperature for 1-2 hours.
  • Quench the reaction by adding a small amount of water.
  • Centrifuge the mixture to remove the precipitated urea byproduct.
  • Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column, 150 x 4.6 mm, 5 µm.
  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B). A typical gradient could be: 0-1 min, 30% A; 1-10 min, 30-70% A; 10-12 min, 70% A; 12-12.1 min, 70-30% A; 12.1-15 min, 30% A.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV at 254 nm (due to the aromatic chromophore from the derivatizing agent).
  • Injection Volume: 10 µL.

3. System Equilibration and Data Analysis:

  • Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.
  • Inject the derivatized sample.
  • The three diastereomeric amide derivatives will be separated. Identify the peaks corresponding to each diastereomer.
  • Quantify the amount of each original stereoisomer based on the peak area of the corresponding diastereomer and a calibration curve prepared from derivatized standards.

Visualizing the Methodologies

The following diagrams illustrate the workflows for the direct and indirect HPLC separation methods.

Direct_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 2,3-Dimethylsuccinic Acid (Stereoisomer Mixture) Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Column Chiral Column (e.g., Chiralpak AD-H) Inject->Column Detect UV Detection (210 nm) Column->Detect Chromatogram Separated Peaks: - meso - (2S,3S)-enantiomer - (2R,3R)-enantiomer Detect->Chromatogram Quantify Quantification Chromatogram->Quantify

Caption: Workflow for Direct Chiral HPLC Separation.

Indirect_HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample 2,3-Dimethylsuccinic Acid (Stereoisomer Mixture) Derivatize React with Chiral Derivatizing Agent (e.g., (R)-α-phenylethylamine) Sample->Derivatize Diastereomers Formation of Diastereomers Derivatize->Diastereomers Workup Reaction Workup & Redissolution Diastereomers->Workup Inject Inject into HPLC System Workup->Inject Column Achiral C18 Column Inject->Column Detect UV Detection (254 nm) Column->Detect Chromatogram Separated Peaks of Diastereomeric Derivatives Detect->Chromatogram Quantify Quantification Chromatogram->Quantify

Caption: Workflow for Indirect HPLC Separation via Derivatization.

A Comparative Conformational Analysis of meso-2,3-Dimethylsuccinic Acid and its Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the conformational preferences of meso-2,3-dimethylsuccinic acid versus its chiral diastereomers, supported by experimental and computational data.

The conformational landscape of substituted succinic acids is of significant interest in medicinal chemistry and materials science, as the spatial arrangement of functional groups dictates molecular interactions and properties. This guide provides an in-depth comparison of the conformational analysis of this compound and its enantiomeric diastereomers, (2R,3R)- and (2S,3S)-2,3-dimethylsuccinic acid. Understanding the subtle differences in their conformational equilibria is crucial for the rational design of molecules with specific biological activities or material properties.

Stereoisomers of 2,3-Dimethylsuccinic Acid

2,3-Dimethylsuccinic acid possesses two stereocenters, giving rise to three stereoisomers: a meso compound, which is achiral due to an internal plane of symmetry, and a pair of enantiomers ((2R,3R) and (2S,3S)).[1][2] The distinct stereochemical arrangement of the methyl and carboxylic acid groups in these isomers leads to different non-bonded interactions and, consequently, different conformational preferences.

Conformational Isomers: Anti vs. Gauche

Rotation around the central carbon-carbon bond (C2-C3) in 2,3-dimethylsuccinic acid gives rise to various staggered conformations, primarily the anti and gauche rotamers. In the anti conformation, the two carboxylic acid groups are positioned at a dihedral angle of 180° to each other, minimizing steric hindrance. In the gauche conformations, these groups are at a dihedral angle of approximately 60°. The relative stability of these conformers is influenced by a delicate balance of steric repulsion between the bulky methyl and carboxylic acid groups and the potential for intramolecular hydrogen bonding between the carboxyl groups in the gauche form.[2]

Comparative Conformational Analysis

The conformational equilibrium of these diastereomers can be investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for determining the populations of different conformers in solution.[3][4] The vicinal coupling constant (³JHH) between the protons on C2 and C3 is particularly informative. According to the Karplus equation, the magnitude of ³JHH is dependent on the dihedral angle between the coupled protons.[1][3][5] By measuring the time-averaged coupling constant, the relative populations of the anti and gauche conformers can be estimated.

Table 1: Comparison of Theoretical Conformational Preferences

DiastereomerMost Stable Conformer(s)Key Stabilizing/Destabilizing Interactions
This compound GaucheIntramolecular hydrogen bonding between carboxyl groups can stabilize the gauche conformer, counteracting steric repulsion between methyl and carboxyl groups.
(2R,3R)- and (2S,3S)-2,3-Dimethylsuccinic acid AntiSteric repulsion between the methyl and carboxyl groups is minimized in the anti conformation.

Note: This table is based on general principles of conformational analysis for similar substituted butanes and dicarboxylic acids. Specific experimental and computational data for 2,3-dimethylsuccinic acid diastereomers is required for definitive confirmation.

Computational Modeling

Density Functional Theory (DFT) calculations are instrumental in elucidating the potential energy surface for rotation around the C2-C3 bond.[6] These calculations can provide the relative energies of the different conformers and the energy barriers for their interconversion, offering a theoretical framework to interpret experimental findings. For analogous molecules like 2,3-disubstituted butanes, computational studies have shown that the energy difference between gauche and anti conformers is typically small, on the order of a few kJ/mol.[6]

Table 2: Hypothetical Quantitative Conformational Data

DiastereomerMethodSolvent³J(H2,H3) (Hz)% Anti Conformer% Gauche ConformerΔG° (kJ/mol)
This compound ¹H NMRDMSO-d₆Data not availableData not availableData not availableData not available
(2R,3R)-2,3-Dimethylsuccinic acid ¹H NMRDMSO-d₆Data not availableData not availableData not availableData not available
(2S,3S)-2,3-Dimethylsuccinic acid ¹H NMRDMSO-d₆Data not availableData not availableData not availableData not available
This compound DFTGas Phase-CalculatedCalculatedCalculated
(2R,3R)-2,3-Dimethylsuccinic acid DFTGas Phase-CalculatedCalculatedCalculated

Note: This table is a template. Specific experimental or computational results are needed to populate the data fields.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

A detailed protocol for determining the conformational equilibrium of 2,3-dimethylsuccinic acid diastereomers using ¹H NMR spectroscopy is outlined below.

Objective: To determine the relative populations of anti and gauche conformers for each diastereomer in solution.

Materials:

  • This compound

  • (2R,3R)-2,3-Dimethylsuccinic acid

  • (2S,3S)-2,3-Dimethylsuccinic acid

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tubes

  • High-resolution NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 10-20 mg/mL) of each diastereomer in the chosen deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum for each sample.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Carefully process the spectra, including phasing and baseline correction.

  • Data Analysis:

    • Identify the signals corresponding to the methine protons (H2 and H3).

    • Accurately measure the vicinal coupling constant, ³J(H2,H3), from the multiplet structure.

    • Use the Karplus equation to relate the observed coupling constant to the dihedral angle and, subsequently, to the conformer populations. The observed coupling constant (J_obs) is a weighted average of the coupling constants for the anti (J_a) and gauche (J_g) conformers: J_obs = P_a * J_a + P_g * J_g where P_a and P_g are the mole fractions of the anti and gauche conformers, respectively (P_a + P_g = 1).

    • Typical values for J_a (dihedral angle ≈ 180°) are in the range of 10-14 Hz, while J_g (dihedral angle ≈ 60°) is typically 2-4 Hz.

  • Calculation of Conformational Free Energy: The difference in Gibbs free energy (ΔG°) between the conformers can be calculated from their equilibrium constant (K = P_a / P_g) using the following equation: ΔG° = -RT ln(K) where R is the gas constant and T is the temperature in Kelvin.

Visualization of Conformational Relationships

The relationship between the different stereoisomers and their respective rotamers can be visualized using a logical diagram.

G cluster_isomers Stereoisomers of 2,3-Dimethylsuccinic Acid cluster_conformers_meso Conformers of meso-isomer cluster_conformers_chiral Conformers of Chiral Isomers Meso meso-(2R,3S) Meso_Anti Anti Meso->Meso_Anti Rotation Meso_Gauche Gauche Meso->Meso_Gauche Rotation RR (2R,3R) Chiral_Anti Anti RR->Chiral_Anti Rotation Chiral_Gauche Gauche RR->Chiral_Gauche Rotation SS (2S,3S) SS->Chiral_Anti Rotation SS->Chiral_Gauche Rotation Meso_Anti->Meso_Gauche Equilibrium Chiral_Anti->Chiral_Gauche Equilibrium

Caption: Relationship between stereoisomers and conformational rotamers.

This diagram illustrates that each stereoisomer of 2,3-dimethylsuccinic acid can exist as an equilibrium mixture of anti and gauche conformers due to rotation around the central C-C bond.

Conclusion

The conformational analysis of this compound and its diastereomers reveals important insights into the influence of stereochemistry on molecular shape and stability. While general principles suggest a preference for the gauche conformer in the meso isomer due to potential intramolecular hydrogen bonding and a preference for the anti conformer in the chiral diastereomers to minimize steric strain, a definitive comparison requires specific experimental and computational data. The methodologies outlined in this guide provide a robust framework for researchers to conduct such comparative studies, which are essential for advancing the fields of drug discovery and materials science.

References

A Comparative Guide to the Biological Activity of Meso- and Chiral 2,3-Dimethylsuccinic Acid: An Analysis of Available Data and Future Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of stereoisomers is paramount. This guide provides a comparative overview of meso-2,3-dimethylsuccinic acid and its chiral counterparts, (2R,3R)- and (2S,3S)-2,3-dimethylsuccinic acid. While direct comparative experimental data on the biological activities of these specific isomers is notably absent in current scientific literature, this guide synthesizes information from related compounds to infer potential differences and outlines a proposed experimental framework to address this knowledge gap.

Introduction to Stereoisomerism and Biological Activity

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This seemingly subtle difference can have profound effects on a molecule's biological activity. Enzymes and receptors in biological systems are themselves chiral, creating a specific environment where only a particular stereoisomer may bind and elicit a response. This guide focuses on the stereoisomers of 2,3-dimethylsuccinic acid: the achiral meso form and the chiral (enantiomeric) (2R,3R) and (2S,3S) forms.

Current State of Knowledge: A Landscape of Data Gaps

A comprehensive review of published scientific literature reveals a significant lack of direct, quantitative comparisons of the biological activities of meso- and chiral 2,3-dimethylsuccinic acid. While studies on structurally related succinic acid derivatives consistently demonstrate the critical role of stereochemistry in their biological function, specific data for the 2,3-dimethyl substituted forms is not available.

For instance, studies on the metal chelating agent meso-2,3-dimercaptosuccinic acid (DMSA) and its racemic counterpart show differences in their metal-binding properties. Similarly, research on 2-benzyl-2-methylsuccinic acid as an inhibitor of carboxypeptidase A found that the (R)-enantiomer is a significantly more potent inhibitor than the (S)-enantiomer. These findings underscore the principle that stereoisomers of succinic acid derivatives can exhibit distinct biological profiles.

Hypothetical Comparative Biological Activities

Based on the principles of stereochemistry and data from related compounds, it is plausible to hypothesize that the meso and chiral isomers of 2,3-dimethylsuccinic acid will exhibit different biological activities. These differences could manifest in various ways, including:

  • Enzyme Inhibition: One isomer may be a more potent inhibitor of a target enzyme than the others due to a better fit in the enzyme's active site.

  • Receptor Binding: The affinity for a specific receptor could vary significantly between the isomers.

  • Cellular Uptake and Metabolism: The transport of these isomers into cells and their subsequent metabolic fate could be stereospecific.

Proposed Experimental Workflow for Comparative Analysis

To address the current data gap, a systematic comparison of the biological activities of meso- and chiral 2,3-dimethylsuccinic acid is required. The following experimental workflow is proposed:

G cluster_0 Compound Acquisition and Characterization cluster_1 In Vitro Biological Assays cluster_2 Mechanism of Action Studies cluster_3 Data Analysis and Comparison Synthesis Synthesis of Meso and Chiral Isomers Purification Purification and Separation Synthesis->Purification Characterization Structural and Purity Analysis (NMR, MS) Purification->Characterization Enzyme_Assays Enzyme Inhibition Assays (e.g., Dehydrogenases, Proteases) Characterization->Enzyme_Assays Receptor_Binding Receptor Binding Assays Characterization->Receptor_Binding Cell_Based_Assays Cell Viability and Proliferation Assays Characterization->Cell_Based_Assays Signaling_Pathways Signaling Pathway Analysis Enzyme_Assays->Signaling_Pathways Receptor_Binding->Signaling_Pathways Metabolic_Studies Cellular Metabolism Studies Cell_Based_Assays->Metabolic_Studies Quantitative_Comparison Quantitative Comparison of IC50/EC50/Ki values Signaling_Pathways->Quantitative_Comparison Metabolic_Studies->Quantitative_Comparison Structure_Activity Structure-Activity Relationship (SAR) Analysis Quantitative_Comparison->Structure_Activity

Caption: Proposed experimental workflow for the comparative analysis of 2,3-dimethylsuccinic acid isomers.

Detailed Methodologies for Key Proposed Experiments

1. Enzyme Inhibition Assays (e.g., Succinate Dehydrogenase)

  • Objective: To determine and compare the inhibitory potency (IC50 and Ki values) of meso-, (2R,3R)-, and (2S,3S)-2,3-dimethylsuccinic acid against a relevant target enzyme, such as succinate dehydrogenase (SDH).

  • Protocol:

    • Enzyme and Substrate Preparation: Purified SDH and its substrate (e.g., succinate) are prepared in a suitable buffer.

    • Inhibitor Preparation: Stock solutions of the meso and chiral isomers of 2,3-dimethylsuccinic acid are prepared and serially diluted to a range of concentrations.

    • Assay Procedure: The enzyme reaction is initiated by adding the substrate to a mixture of the enzyme and the inhibitor. The reaction progress is monitored spectrophotometrically by measuring the reduction of an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol).

    • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, etc.) are determined using Lineweaver-Burk or Dixon plots.

2. Cell Viability Assay (e.g., MTT Assay)

  • Objective: To assess and compare the cytotoxic effects of the stereoisomers on a relevant cell line.

  • Protocol:

    • Cell Culture: A suitable cell line is cultured in appropriate media and seeded in 96-well plates.

    • Treatment: The cells are treated with various concentrations of the meso and chiral isomers for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the EC50 values are calculated.

Potential Signaling Pathway Involvement

Given the structural similarity to succinate, a key metabolite in the citric acid cycle and a signaling molecule, it is conceivable that 2,3-dimethylsuccinic acid isomers could interfere with metabolic and signaling pathways regulated by succinate. An accumulation of succinate is known to inhibit α-ketoglutarate-dependent dioxygenases, leading to the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α). The stereochemistry of the 2,3-dimethylsuccinic acid isomers could influence their ability to inhibit these enzymes and subsequently affect this pathway.

G 2,3-Dimethylsuccinic_Acid_Isomers 2,3-Dimethylsuccinic_Acid_Isomers alpha-KG_Dioxygenases alpha-KG_Dioxygenases 2,3-Dimethylsuccinic_Acid_Isomers->alpha-KG_Dioxygenases Inhibition? HIF-1alpha_Hydroxylation HIF-1α Hydroxylation alpha-KG_Dioxygenases->HIF-1alpha_Hydroxylation HIF-1alpha_Degradation HIF-1α Degradation HIF-1alpha_Hydroxylation->HIF-1alpha_Degradation HIF-1alpha_Stabilization HIF-1α Stabilization HIF-1alpha_Degradation->HIF-1alpha_Stabilization Gene_Expression Target Gene Expression (e.g., Angiogenesis, Glycolysis) HIF-1alpha_Stabilization->Gene_Expression

Caption: Hypothetical signaling pathway potentially affected by 2,3-dimethylsuccinic acid isomers.

Conclusion and Future Outlook

The biological activities of the stereoisomers of 2,3-dimethylsuccinic acid remain an unexplored area of research. Based on established principles of stereochemistry in pharmacology and data from related succinic acid derivatives, it is highly probable that the meso and chiral forms will exhibit distinct biological profiles. The proposed experimental workflow provides a roadmap for future investigations that are necessary to elucidate these differences. Such studies will be invaluable for researchers in the fields of drug discovery and chemical biology, potentially uncovering novel therapeutic agents or biological probes. Until such direct comparative data becomes available, any discussion on the specific biological activities of these isomers remains speculative.

Safety Operating Guide

Proper Disposal of meso-2,3-Dimethylsuccinic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling meso-2,3-Dimethylsuccinic acid must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance. Understanding its hazard profile is the first step in ensuring safe handling and disposal.

Hazard Identification and Safety Precautions:

Hazard ClassificationGHS Hazard StatementPrecautionary StatementPersonal Protective Equipment (PPE)
Skin Irritation (Category 2)H315: Causes skin irritation.P264: Wash skin thoroughly after handling.Protective gloves, Lab coat
Eye Irritation (Category 2A)H319: Causes serious eye irritation.P280: Wear eye protection/face protection.Safety glasses/goggles, Face shield
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.Dust mask type N95 (US) or equivalent

This data is a summary from various safety data sheets.[1][2][3]

Experimental Protocols: Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste.[4][5] Do not dispose of this chemical down the drain or in regular trash.[4][6][7]

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.), in a designated, properly labeled hazardous waste container.[8] The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[9]

  • Solutions: Collect solutions containing this compound in a designated, labeled, and sealed container for liquid hazardous waste. Do not mix with other incompatible waste streams.

  • Empty Containers: Any container that has held this compound should be treated as hazardous waste unless triple-rinsed.[4] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[4]

2. Labeling and Storage:

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[5][9] This area must be at or near the point of generation and under the control of the laboratory personnel.[5] Ensure the container is kept closed except when adding waste.[4][9]

3. Disposal Request and Pickup:

  • Contact EH&S: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service.[2][5]

  • Documentation: Complete all necessary waste disposal request forms as required by your institution.

4. Spill and Emergency Procedures:

  • Small Spills: In case of a small spill, carefully sweep up the solid material to avoid dust formation.[2][10] Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.[2][10] Ensure adequate ventilation.[2]

  • Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team or EH&S.

  • Personal Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

    • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[3][10]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated (this compound) is_solid Is the waste solid or a contaminated solid? start->is_solid is_liquid Is the waste a solution containing the acid? is_solid->is_liquid No solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes is_container Is it an empty container? is_liquid->is_container No liquid_waste Collect in Liquid Hazardous Waste Container is_liquid->liquid_waste Yes is_container->start No triple_rinse Triple-Rinse Container is_container->triple_rinse Yes label_storage Label and Store in Satellite Accumulation Area solid_waste->label_storage liquid_waste->label_storage rinsate_waste Collect Rinsate as Liquid Hazardous Waste triple_rinse->rinsate_waste defaced_container Deface Label and Dispose of Container as Regular Trash triple_rinse->defaced_container rinsate_waste->liquid_waste ehs_pickup Arrange for EH&S Pickup label_storage->ehs_pickup

Caption: Disposal workflow for this compound.

References

Safe Handling and Disposal of Meso-2,3-Dimethylsuccinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling meso-2,3-Dimethylsuccinic acid, including detailed operational and disposal plans.

Hazard Summary: this compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3][4] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area to minimize exposure.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are the first line of defense against chemical exposure.

Control MeasureSpecificationRationale
Engineering Controls Use in a well-ventilated area, preferably within a chemical fume hood.[3][4][5]To minimize inhalation of dust and fumes.
Eye Protection Chemical safety goggles or a face shield where splashing is possible.[5]Protects eyes from irritation and serious damage.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing.[5]Prevents skin irritation upon contact.[6]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used, especially when handling larger quantities or if dust is generated.[1][2][5]Protects the respiratory system from irritation.[6]

Operational Plan: Step-by-Step Handling Procedure

Following a standardized procedure minimizes the risk of accidents and ensures consistent, safe handling.

  • Preparation :

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station before beginning work.

    • Have a chemical spill kit readily accessible.

  • Handling the Chemical :

    • Wear all required PPE before handling the container.

    • Carefully open the container within the fume hood to avoid generating dust.

    • Use a spatula or other appropriate tool to weigh and transfer the desired amount of the solid chemical.

    • Keep the container tightly closed when not in use.[3][4][5]

    • Avoid direct contact with the skin, eyes, and clothing.[5]

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][6]

    • Properly remove and dispose of gloves and any other contaminated disposable PPE.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 handle1 Weigh and Transfer in Hood prep3->handle1 Proceed to Handling handle2 Keep Container Closed handle1->handle2 post1 Clean Work Area handle2->post1 Proceed to Post-Handling post2 Wash Hands post1->post2 post3 Dispose of Waste post2->post3

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

    • Solid waste (e.g., contaminated gloves, weigh paper) should be collected in a designated, labeled hazardous waste container.

  • Container Labeling :

    • The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • The accumulation start date must be written on the label.

  • Storage of Waste :

    • Store the waste container in a designated satellite accumulation area.

    • Keep the container securely closed at all times, except when adding waste.

  • Final Disposal :

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash.[6] Disposal should be conducted by a licensed waste management facility.[3][4]

By adhering to these procedures, you can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
meso-2,3-Dimethylsuccinic acid
Reactant of Route 2
meso-2,3-Dimethylsuccinic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.